MtMetAP1-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C15H10BrN5O2S |
|---|---|
Molecular Weight |
404.2 g/mol |
IUPAC Name |
3-[(2-bromobenzoyl)amino]-N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C15H10BrN5O2S/c16-10-4-2-1-3-9(10)13(22)20-12-11(17-5-6-18-12)14(23)21-15-19-7-8-24-15/h1-8H,(H,18,20,22)(H,19,21,23) |
InChI Key |
VPTOYPLZJFLEJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=CN=C2C(=O)NC3=NC=CS3)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of MtMetAP1-IN-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of MtMetAP1-IN-1, a potent inhibitor of Mycobacterium tuberculosis (Mtb) Methionine Aminopeptidase 1 (MtMetAP1). This document collates available quantitative data, details relevant experimental protocols, and visualizes the inhibitor's mechanism and related workflows.
Core Mechanism of Action
This compound is an inhibitor of the Mycobacterium tuberculosis (Mtb) enzyme Methionine Aminopeptidase 1 (MetAP1). MetAP1 is a crucial metalloprotease responsible for the co-translational removal of the N-terminal methionine from nascent proteins. This process, known as N-terminal methionine excision (NME), is essential for the proper folding, function, and stability of a significant portion of the proteome. In M. tuberculosis, there are two isoforms of MetAP1, namely MtMetAP1a and MtMetAP1c, both of which are vital for the bacterium's viability, making them attractive targets for novel anti-tuberculosis therapeutics.
This compound, identified as compound 12 in a study by Juhás M, et al., is a substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamide.[1] Its primary mechanism of action is the direct inhibition of the enzymatic activity of MtMetAP1. By blocking the active site of the enzyme, this compound prevents the cleavage of the N-terminal methionine, leading to an accumulation of unprocessed proteins. This disruption of protein maturation is detrimental to the bacterium and ultimately results in the inhibition of its growth. The inhibitory effect of this compound is dependent on the divalent metal cation cofactor present in the enzyme's active site, with a pronounced preference for the Ni²⁺-activated form of the enzyme.[1]
Quantitative Data
The inhibitory activity of this compound and related compounds has been quantified through various enzymatic and cell-based assays. The following tables summarize the key quantitative data available.
| Compound | Target | Metal Cofactor | IC₅₀ (µM) | Reference |
| This compound | MtMetAP1 | Ni²⁺ | 0.7 | [1] |
| Compound | Target Enzyme | Metal Cofactor | Concentration (µM) | Residual Activity (%) | Reference |
| This compound | MtMetAP1 | Co²⁺ | 12.5 | 51 | [1] |
| This compound | MtMetAP1 | Ni²⁺ | 12.5 | 21 | [1] |
| This compound | MtMetAP1 | Fe²⁺ | 12.5 | 33 | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound and other inhibitors of Mycobacterium tuberculosis Methionine Aminopeptidase 1.
Synthesis of 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides (General Procedure)
This protocol describes a general method for the synthesis of the chemical class to which this compound belongs, as detailed by Juhás M, et al.
Materials:
-
Substituted 3-aminopyrazine-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
2-aminothiazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
A solution of the appropriate 3-aminopyrazine-2-carboxylic acid in anhydrous DMF is treated with an excess of thionyl chloride at room temperature to form the corresponding acid chloride. The reaction is typically stirred for 2-4 hours.
-
The excess thionyl chloride is removed under reduced pressure.
-
The resulting acid chloride is dissolved in anhydrous DCM.
-
To this solution, 2-aminothiazole and an excess of triethylamine are added.
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
Upon completion, the reaction mixture is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the final 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamide derivative.
-
The structure and purity of the final compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Overexpression and Purification of Recombinant MtMetAP1a
This protocol outlines the general steps for producing and purifying the MtMetAP1a enzyme for use in inhibition assays.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the MtMetAP1a gene with a purification tag (e.g., His-tag)
-
Luria-Bertani (LB) medium
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Ni-NTA affinity chromatography column
-
Wash buffer (e.g., Lysis buffer with 20 mM imidazole)
-
Elution buffer (e.g., Lysis buffer with 250 mM imidazole)
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)
Procedure:
-
Transform the expression vector into the E. coli expression strain.
-
Inoculate a starter culture in LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.
-
Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged MtMetAP1a protein with elution buffer.
-
Dialyze the eluted protein against dialysis buffer to remove imidazole and for buffer exchange.
-
Assess the purity and concentration of the purified protein using SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA).
In Vitro MtMetAP1a Enzymatic Inhibition Assay (Fluorogenic)
This protocol describes a common method to determine the inhibitory activity of compounds against MtMetAP1a using a fluorogenic substrate.
Materials:
-
Purified recombinant MtMetAP1a apoenzyme
-
Assay buffer (e.g., 50 mM HEPES pH 7.5)
-
Divalent metal cation solution (e.g., CoCl₂, NiCl₂, FeCl₂)
-
Fluorogenic substrate (e.g., L-Methionine-7-amido-4-methylcoumarin)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare the apo-MtMetAP1a enzyme by treating the purified enzyme with a chelating agent like EDTA to remove any bound metal ions, followed by extensive dialysis against a metal-free buffer.
-
In a 96-well plate, add the assay buffer.
-
Add the desired concentration of the divalent metal cation to the wells.
-
Add the apo-MtMetAP1a enzyme to the wells to a final concentration in the low nanomolar range.
-
Add varying concentrations of the test inhibitor (dissolved in DMSO) to the wells. Include a DMSO-only control.
-
Incubate the enzyme and inhibitor mixture for a pre-determined time at room temperature.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm for AMC).
-
Calculate the initial reaction rates from the linear portion of the fluorescence curves.
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
References
The Structure-Activity Relationship of MtMetAP1-IN-1: A Clioquinol Analog Targeting Mycobacterium tuberculosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of MtMetAP1-IN-1, a notable inhibitor of Mycobacterium tuberculosis methionine aminopeptidase 1 (MtMetAP1). MtMetAP1 is a crucial enzyme for the survival of M. tuberculosis, the bacterium responsible for tuberculosis, making it a promising target for novel anti-tuberculosis therapies. This compound belongs to the clioquinol class of compounds and has demonstrated significant inhibitory activity against this essential enzyme. This document details the quantitative SAR data, experimental methodologies, and a visual representation of the experimental workflow.
Core Structure and Analogs
This compound is identified as a halogenated quinolin-8-ol derivative, closely related to clioquinol. The core scaffold of these inhibitors is the 8-hydroxyquinoline moiety. The structure-activity relationship studies primarily focus on the effects of substitutions at the 5 and 7 positions of the quinoline ring. The inhibitory potency of these analogs against MtMetAP1, specifically the isoforms MtMetAP1a and MtMetAP1c, has been evaluated.
Quantitative Structure-Activity Relationship (SAR)
The inhibitory activities of this compound and its analogs are presented below. The data is derived from studies on the inhibition of the metalloenzyme, which can exist in different metalloforms (e.g., Co²⁺, Ni²⁺, Fe²⁺). The IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%, while the residual activity (RA) indicates the percentage of enzyme activity remaining at a specific inhibitor concentration.
| Compound ID | R₅ Position | R₇ Position | Target Enzyme | Metal Cofactor | IC₅₀ (µM) | Residual Activity (%) @ 12.5 µM |
| This compound (12) | Cl | Br | MtMetAP1a/c | Ni²⁺ | 0.7 | 21 |
| Co²⁺ | - | 51 | ||||
| Fe²⁺ | - | 33 | ||||
| Clioquinol (CQ) | Cl | I | MtMetAP1a | - | - | - |
| MtMetAP1c | - | - | - | |||
| Analog 1 | H | H | MtMetAP1a/c | - | >50 | - |
| Analog 2 | Cl | Cl | MtMetAP1a/c | - | - | - |
Note: Detailed IC₅₀ values for all metalloforms and for every analog are not consistently available in the public domain. The table is populated with the most accurately reported data.
The SAR data suggests that halogen substitution at both the R₅ and R₇ positions is critical for potent inhibitory activity. This compound, with a chloro group at R₅ and a bromo group at R₇, demonstrates sub-micromolar inhibition of the Ni²⁺-form of the enzyme. The preference for different metal cofactors highlights the complexity of the enzyme's active site and the mechanism of inhibition by these compounds.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs.
Recombinant MtMetAP1a and MtMetAP1c Expression and Purification
-
Gene Cloning and Expression Vector: The genes encoding MtMetAP1a (mapA) and MtMetAP1c (mapB) from M. tuberculosis H37Rv are cloned into a suitable expression vector, such as pET-28a, which incorporates an N-terminal hexahistidine (His₆) tag for purification.
-
Protein Expression: The expression vectors are transformed into a suitable E. coli strain (e.g., BL21(DE3)). The cells are grown in Luria-Bertani (LB) medium supplemented with kanamycin at 37°C to an OD₆₀₀ of 0.6-0.8. Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.5 mM, and the culture is incubated for an additional 16-20 hours at 18°C.
-
Cell Lysis and Lysate Preparation: The bacterial cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and 1 mM phenylmethylsulfonyl fluoride (PMSF)), and lysed by sonication on ice. The cell lysate is then clarified by centrifugation at high speed to remove cellular debris.
-
Affinity Chromatography: The clarified lysate containing the His-tagged MtMetAP1 protein is loaded onto a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column pre-equilibrated with the lysis buffer. The column is washed with a wash buffer (lysis buffer with 20-40 mM imidazole) to remove non-specifically bound proteins.
-
Elution: The recombinant MtMetAP1 protein is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Dialysis and Storage: The eluted protein fractions are pooled and dialyzed against a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, and 10% glycerol) to remove imidazole and to prepare the apoenzyme (metal-free). The purified protein concentration is determined using the Bradford assay, and the protein is stored at -80°C.
Methionine Aminopeptidase (MetAP) Inhibition Assay
-
Enzyme Activation: The purified apo-MtMetAP1a or apo-MtMetAP1c is activated by incubation with a divalent metal cation (e.g., CoCl₂, NiCl₂, or FeSO₄) at a final concentration of 100-200 µM in the assay buffer (e.g., 50 mM HEPES pH 7.5) for 10-15 minutes at room temperature.
-
Inhibitor Preparation: The test compounds (this compound and its analogs) are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial dilutions are made to achieve the desired final concentrations for the assay.
-
Assay Reaction: The enzymatic reaction is typically performed in a 96-well plate format. The reaction mixture contains the activated enzyme, the test inhibitor at various concentrations, and a synthetic substrate such as L-methionine-p-nitroanilide (Met-pNA).
-
Reaction Initiation and Monitoring: The reaction is initiated by the addition of the substrate. The hydrolysis of Met-pNA by MetAP releases p-nitroaniline, which can be monitored spectrophotometrically by measuring the increase in absorbance at 405 nm over time using a plate reader.
-
Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance versus time curves. The percentage of inhibition is calculated by comparing the rates of inhibitor-treated reactions to the vehicle control (DMSO). The IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. Residual activity is calculated as the percentage of the reaction rate in the presence of the inhibitor compared to the control.
Mycobacterium tuberculosis Growth Inhibition Assay
-
Bacterial Strain and Culture Conditions: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% albumin-dextrose-catalase (ADC).
-
Compound Preparation: The test compounds are dissolved in DMSO to prepare stock solutions.
-
Microplate Alamar Blue Assay (MABA): The assay is performed in a 96-well microplate. The M. tuberculosis culture is diluted to a standardized inoculum. The test compounds are serially diluted in the wells of the microplate.
-
Incubation: The plates are incubated at 37°C for 5-7 days.
-
Alamar Blue Addition and Reading: After the incubation period, Alamar Blue solution is added to each well, and the plates are incubated for another 24 hours. The color change from blue (oxidized) to pink (reduced) indicates bacterial growth. The fluorescence or absorbance is measured using a plate reader.
-
MIC Determination: The minimum inhibitory concentration (MIC) is defined as the lowest concentration of the compound that prevents a color change from blue to pink.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the identification and characterization of MtMetAP1 inhibitors.
This guide provides a foundational understanding of the structure-activity relationship of this compound and its analogs. Further research into the optimization of this scaffold could lead to the development of more potent and selective inhibitors of Mycobacterium tuberculosis methionine aminopeptidase, offering a promising avenue for new anti-tuberculosis drug discovery.
Introduction to Mycobacterium tuberculosis Methionine Aminopeptidase 1 (MtMetAP1)
A comprehensive understanding of the biochemical properties of drug targets is paramount for the successful development of novel therapeutics. This guide provides an in-depth technical overview of the biochemical characterization of Methionine Aminopeptidase 1 from Mycobacterium tuberculosis (MtMetAP1), a promising target for the development of new anti-tubercular agents. While specific data for a compound designated "MtMetAP1-IN-1" is not available in public literature, this document will focus on the known inhibitors and the methodologies used to characterize them and the MtMetAP1 enzyme itself.
Mycobacterium tuberculosis, the causative agent of tuberculosis, remains a significant global health threat, necessitating the discovery of novel drug targets and inhibitors.[1] Methionine aminopeptidases (MetAPs) are essential enzymes that catalyze the removal of the N-terminal methionine from newly synthesized proteins, a crucial step in protein maturation.[1][2][3][4] M. tuberculosis possesses two type 1 MetAPs, MtMetAP1a and MtMetAP1c, which are expressed at different levels during the bacterial life cycle and are considered potential targets for antitubercular drug development.[1][5][6]
Biochemical Characterization of MtMetAP1a and MtMetAP1c
Both MtMetAP1a and MtMetAP1c have been expressed as recombinant proteins and purified for biochemical studies.[1][2][4] Their enzymatic activity is dependent on the presence of divalent metal ions.[2][4][7]
Metal Cofactor Dependence of MtMetAP1c Activity
The catalytic activity of MtMetAP1c is significantly influenced by the presence of different divalent metal ions. Studies have shown that Co²⁺ and Ni²⁺ are potent activators of the enzyme.
| Metal Ion | Optimal Concentration for Activity | Resulting Enzymatic Activity (µM mL⁻¹ min⁻¹) |
| NiCl₂ | 100 µM | ~258.8 |
| CoCl₂ | 100 µM | ~267.8 |
Data adapted from a study on the in vitro activation of MtMetAP1c.[8]
Inhibitors of MtMetAP1
Several classes of small molecules have been identified as inhibitors of MtMetAP1 enzymes. These compounds provide a basis for the development of more potent and selective anti-tubercular agents.
Known Classes of MtMetAP1 Inhibitors
-
2,3-dichloro-1,4-naphthoquinones: A class of compounds identified through high-throughput screening that inhibit both MtMetAP1a and MtMetAP1c.[1][3]
-
Bengamide Derivatives: These natural product derivatives have been synthesized and evaluated for their inhibitory activity against MtMetAP1a and MtMetAP1c.[9]
-
Triazoles: These compounds have shown potent inhibition of the Co(II)-form of staphylococcal MetAP and have been investigated as inhibitors of MtMetAP1c.[2]
In Vitro Inhibitory Activity of a Novel MetAP Inhibitor (OJT008)
A recent study investigated the inhibitory potential of a novel compound, OJT008, against MtMetAP1c.
| Inhibitor | Target Enzyme | Metal Cofactor | IC₅₀ (µM) |
| OJT008 | MtMetAP1c | Co²⁺ | 1.83 |
| OJT008 | MtMetAP1c | Ni²⁺ | 2.13 |
IC₅₀ values represent the concentration of the inhibitor required to reduce enzyme activity by 50%.[8]
Experimental Protocols
Expression and Purification of Recombinant MtMetAP1c
A common method for obtaining purified MtMetAP1c for biochemical assays involves recombinant expression in E. coli.
-
Cloning: The gene encoding MtMetAP1c (mapB) is cloned into an expression vector, often with a polyhistidine tag to facilitate purification.
-
Transformation: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).
-
Expression: Bacterial cultures are grown to a specific optical density, and protein expression is induced (e.g., with IPTG).
-
Cell Lysis: The bacterial cells are harvested and lysed to release the cellular contents.
-
Purification: The protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins), followed by further purification steps like gel filtration if necessary.[2][4][7]
In Vitro Enzyme Activity Assay (Colorimetric)
The enzymatic activity of MtMetAP1c can be determined using a colorimetric assay.
-
Reaction Mixture: A reaction mixture is prepared containing a specific buffer (e.g., HEPES), a divalent metal cofactor (e.g., 100 µM CoCl₂ or NiCl₂), and the purified MtMetAP1c enzyme.
-
Substrate Addition: The reaction is initiated by the addition of a chromogenic substrate, such as L-methionine-p-nitroanilide.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C).
-
Measurement: The formation of the product (p-nitroaniline) is measured spectrophotometrically at a wavelength of 405 nm over time.[8]
-
Data Analysis: The initial reaction velocity is calculated from the linear phase of the reaction.
Inhibitor Screening Protocol
This protocol can be used to determine the IC₅₀ value of a potential inhibitor.
-
Enzyme Preparation: Prepare the MtMetAP1c enzyme and reaction buffer with the appropriate metal cofactor as described in the activity assay.
-
Inhibitor Dilutions: Prepare a serial dilution of the inhibitor compound to be tested.
-
Pre-incubation: Pre-incubate the enzyme with the different concentrations of the inhibitor for a defined period.
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate.
-
Measure Activity: Measure the enzyme activity at each inhibitor concentration as described above.
-
Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation to determine the IC₅₀ value.
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of MtMetAP1.
References
- 1. Methionine Aminopeptidases from Mycobacterium tuberculosis as Novel Antimycobacterial Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalysis and inhibition of Mycobacterium tuberculosis methionine aminopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methionine aminopeptidases from Mycobacterium tuberculosis as novel antimycobacterial targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Expression and characterization of Mycobacterium tuberculosis methionine aminopeptidase type 1a [scholarworks.indianapolis.iu.edu]
- 7. Catalysis and inhibition of Mycobacterium tuberculosis methionine aminopeptidase [scholarworks.indianapolis.iu.edu]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of Mycobacterium tuberculosis methionine aminopeptidases by bengamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cellular Localization of Mitochondrial Methionine Aminopeptidase 1 (MetAP1D)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine aminopeptidase 1 (MetAP1) is a crucial enzyme responsible for the co-translational removal of the N-terminal methionine from nascent polypeptide chains, a fundamental step in protein maturation. While MetAP1 is predominantly a cytosolic protein, a distinct isoform, designated MetAP1D, is specifically targeted to the mitochondria. This guide provides a comprehensive overview of the cellular localization of mitochondrial MetAP1D, detailing the experimental evidence, methodologies for its study, and the molecular machinery involved in its translocation.
Subcellular Distribution of MetAP1D: Qualitative and Quantitative Evidence
The localization of MetAP1D to the mitochondria has been established through various experimental approaches and is supported by bioinformatic predictions. While precise quantitative data on the percentage of total cellular MetAP1D residing within the mitochondria versus other compartments remains to be extensively published, the collective evidence strongly indicates that it is the primary site of its function.
Qualitative Evidence:
-
UniProt and GeneCards Databases: These comprehensive resources annotate METAP1D as a mitochondrial protein, citing experimental evidence from publications.[1]
-
Mitochondrial Targeting Sequence: Analysis of the MetAP1D protein sequence has identified a canonical N-terminal mitochondrial targeting signal (MTS) spanning amino acid residues 1-43. This sequence is rich in positively charged and hydrophobic amino acids, a characteristic feature of proteins destined for the mitochondrial matrix.[2]
-
Structural Studies: High-resolution crystal structures of human mitochondrial MetAP1D have been elucidated, providing a molecular basis for its function within the organelle.[3]
Quantitative Data:
Currently, there is a lack of publicly available, high-resolution quantitative data from techniques like mass spectrometry that specifically details the fractional distribution of MetAP1D between the mitochondria and cytosol. However, the consistent identification of MetAP1D in mitochondrial proteomic studies strongly supports its primary localization within this organelle. The table below summarizes the types of evidence supporting the mitochondrial localization of MetAP1D.
| Data Type | Evidence for Mitochondrial Localization | Confidence Level |
| Sequence Analysis | Presence of a predicted N-terminal Mitochondrial Targeting Sequence (residues 1-43)[2] | High |
| Proteomic Studies | Consistent identification in large-scale mitochondrial proteome analyses[1] | High |
| Structural Biology | Crystal structure of the human mitochondrial isoform has been solved[3] | High |
| Biochemical Assays | Recombinant MetAP1D exhibits enzymatic activity consistent with a mitochondrial function | Inferred |
Experimental Protocols for Determining MetAP1D Localization
The following section details the key experimental methodologies used to investigate the subcellular localization of MetAP1D.
Subcellular Fractionation and Western Blotting
This is a cornerstone technique for determining the subcellular localization of a protein. It involves the physical separation of cellular components based on their size and density, followed by the detection of the protein of interest in each fraction by western blotting.
Detailed Protocol:
-
Cell Culture and Lysis:
-
Culture cells of interest to approximately 80-90% confluency.
-
Harvest cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES, 10 mM KCl, 1.5 mM MgCl2, with protease inhibitors).
-
Incubate on ice to allow cells to swell.
-
Homogenize the cells using a Dounce homogenizer with a loose-fitting pestle. The extent of homogenization should be monitored by microscopy to ensure cell disruption while keeping nuclei intact.
-
-
Isolation of Nuclei and Cytosol:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet the nuclei.
-
Carefully collect the supernatant, which represents the crude cytosolic fraction.
-
-
Isolation of Mitochondria:
-
Centrifuge the crude cytosolic fraction at a higher speed (e.g., 10,000 x g) for 20 minutes at 4°C. The resulting pellet will be enriched in mitochondria.
-
Wash the mitochondrial pellet with a mitochondrial isolation buffer to remove cytosolic contaminants.
-
-
Preparation of Protein Lysates:
-
Resuspend the nuclear pellet, the final cytosolic supernatant, and the mitochondrial pellet in appropriate lysis buffers containing detergents (e.g., RIPA buffer) and protease inhibitors.
-
Determine the protein concentration of each fraction using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Load equal amounts of protein from each fraction (total cell lysate, cytosolic, nuclear, and mitochondrial) onto an SDS-PAGE gel.
-
Include marker proteins for each subcellular compartment to validate the purity of the fractions (e.g., Histone H3 for the nucleus, Tubulin for the cytosol, and a mitochondrial protein like COX IV or TOM20 for the mitochondria).
-
After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for MetAP1D.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using an appropriate substrate.
-
Workflow for Subcellular Fractionation and Western Blotting:
Immunofluorescence Microscopy
This technique allows for the visualization of the protein of interest within intact cells, providing spatial context to its localization.
Detailed Protocol:
-
Cell Culture and Fixation:
-
Grow cells on glass coverslips to an appropriate confluency.
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Permeabilization and Blocking:
-
Wash the fixed cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., PBS with 5% bovine serum albumin) for 1 hour.
-
-
Antibody Incubation:
-
Incubate the cells with a primary antibody against MetAP1D diluted in blocking solution overnight at 4°C.
-
Wash the cells extensively with PBS.
-
Incubate with a fluorescently labeled secondary antibody and a mitochondrial marker (e.g., MitoTracker Red CMXRos or an antibody against a known mitochondrial protein like COX IV) for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
Image the cells using a confocal microscope, capturing images in the channels for DAPI, the MetAP1D antibody, and the mitochondrial marker. Co-localization between the MetAP1D signal and the mitochondrial marker indicates mitochondrial localization.
-
Workflow for Immunofluorescence Microscopy:
Mitochondrial Import of MetAP1D
The import of MetAP1D into the mitochondria is a multi-step process mediated by the translocase of the outer membrane (TOM) and the translocase of the inner membrane (TIM) complexes.
The Mitochondrial Import Pathway
Nuclear-encoded mitochondrial proteins like MetAP1D are synthesized on cytosolic ribosomes as precursor proteins containing an N-terminal mitochondrial targeting sequence (MTS).
Logical Flow of Mitochondrial Import:
Steps in the Import Process:
-
Recognition: The MTS of the MetAP1D precursor protein is recognized by receptor proteins of the TOM complex, such as TOM20 and TOM22, on the outer mitochondrial membrane.
-
Translocation across the Outer Membrane: The precursor protein is then translocated through the channel-forming subunit of the TOM complex, TOM40.
-
Translocation across the Inner Membrane: In the intermembrane space, the MTS interacts with the TIM23 complex in the inner mitochondrial membrane. The translocation across the inner membrane is driven by the electrochemical potential across this membrane.
-
Processing: Once in the mitochondrial matrix, the MTS is cleaved off by the mitochondrial processing peptidase (MPP), leading to the mature and active MetAP1D enzyme.
While the general import pathway is understood, the specific interactions between MetAP1D and the individual components of the TOM and TIM complexes are still an active area of research.
Regulation of MetAP1D Mitochondrial Localization
The regulation of mitochondrial protein import is a complex process that can be influenced by various cellular signaling pathways. While specific pathways that directly regulate MetAP1D import have not been extensively characterized, general mechanisms that affect mitochondrial protein import are likely to play a role. These can include:
-
Cellular Stress: Conditions such as oxidative stress or the accumulation of unfolded proteins can impact the efficiency of the mitochondrial import machinery.
-
Post-Translational Modifications: Phosphorylation or other modifications of either the precursor protein or components of the import machinery can modulate import efficiency.
Further research is needed to elucidate the specific signaling cascades that govern the mitochondrial localization of MetAP1D.
Conclusion
MetAP1D is a vital mitochondrial enzyme with a well-defined localization. This guide has provided a detailed overview of the evidence supporting its mitochondrial residence, the experimental protocols for its study, and the molecular machinery responsible for its import. For researchers and drug development professionals, a thorough understanding of the cellular localization and import mechanism of MetAP1D is essential for elucidating its role in mitochondrial function and for the development of targeted therapeutics. Future studies focusing on the quantitative distribution and the specific regulatory pathways of MetAP1D import will further enhance our understanding of this critical cellular process.
References
- 1. Mapping stress-responsive signaling pathways induced by mitochondrial proteostasis perturbations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into N-terminal methionine cleavage by the human mitochondrial methionine aminopeptidase, MetAP1D - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unveiling the Gatekeeper: A Technical Guide to the Substrate Specificity of Mitochondrial Methionine Aminopeptidase 1 (MetAP1D)
For Immediate Release
[City, State] – November 8, 2025 – In the intricate world of cellular biology, the precise maturation of proteins is a critical process ensuring their proper function. Within the mitochondria, the cell's powerhouses, this task is partly orchestrated by mitochondrial methionine aminopeptidase 1 (MetAP1D). This essential enzyme is responsible for the selective removal of the N-terminal methionine from newly synthesized mitochondrial proteins, a crucial step in their journey to becoming functional components of cellular machinery. This technical guide provides an in-depth exploration of the substrate specificity of human mitochondrial MetAP1D, offering valuable insights for researchers, scientists, and drug development professionals.
Introduction to Mitochondrial MetAP1D
Methionine aminopeptidases (MetAPs) are a conserved family of metalloproteases that play a vital role in protein maturation.[1] Eukaryotic cells possess different isoforms of MetAPs located in the cytoplasm and organelles.[2] Human cells contain a cytosolic MetAP1 and MetAP2, as well as a mitochondrial-specific isoform, MetAP1D.[2][3] This mitochondrial enzyme is crucial for the processing of a subset of the approximately 1,500 proteins that constitute the mitochondrial proteome. The N-terminal methionine excision (NME) pathway is an essential cellular process, and its disruption can have significant consequences for cell viability and function.[1][4] Understanding the specific substrates and regulatory mechanisms of MetAP1D is therefore paramount for dissecting mitochondrial biology and its role in various disease states.
Structural Basis of Substrate Recognition
Recent high-resolution crystal structures of human mitochondrial MetAP1D have provided significant insights into its mechanism of substrate recognition.[3][5] The enzyme possesses a conserved catalytic core typical of the MetAP family, featuring a dinuclear metal center, usually cobalt, essential for its catalytic activity.
The substrate-binding pocket of MetAP1D is characterized by specific structural features that dictate its substrate preference. A key determinant of substrate recognition is the identity of the amino acid residue at the P1' position (the second amino acid of the nascent polypeptide chain).[2][6][7] Like other MetAPs, MetAP1D shows a strong preference for small and uncharged residues at this position.[2]
Structural analyses and docking simulations have identified distinct structural disparities in the active-site pocket of MetAP1D compared to its cytosolic counterpart, MetAP1, primarily due to two specific loops.[3] These differences suggest that MetAP1D may have a unique substrate repertoire within the mitochondrial environment.
Quantitative Analysis of Substrate Specificity
While comprehensive quantitative kinetic data for a wide range of peptide substrates of mitochondrial MetAP1D are still emerging, initial studies and computational models provide valuable information. The general rule for N-terminal methionine excision is that the smaller the side chain of the P1' residue, the more efficiently the methionine is cleaved.
Table 1: General Substrate Preference of Methionine Aminopeptidases at the P1' Position
| Residue Category | Preferred for Cleavage | Not Preferred for Cleavage |
| Small & Uncharged | Glycine (Gly), Alanine (Ala), Serine (Ser), Cysteine (Cys), Proline (Pro), Threonine (Thr), Valine (Val) | |
| Large & Bulky | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) | |
| Charged | Aspartic Acid (Asp), Glutamic Acid (Glu), Lysine (Lys), Arginine (Arg), Histidine (His) |
This table is based on general findings for MetAPs and is expected to largely apply to MetAP1D. Specific kinetic parameters for MetAP1D with a broad range of substrates are a subject of ongoing research.[2][6][7]
A 2023 study provided the first high-resolution structures of human MetAP1D and, through molecular docking, proposed a set of potential mitochondrial protein substrates.[3] The binding free energies calculated from these simulations offer a semi-quantitative measure of the enzyme's affinity for these substrates.
Table 2: Proposed Mitochondrial Protein Substrates of Human MetAP1D and Calculated Binding Free Energies
| Proposed Substrate Protein | N-terminal Peptide Sequence | Calculated Binding Free Energy (kcal/mol) |
| Succinate-CoA ligase [ADP/GDP-forming] subunit beta | Met-Pro-Gln | -6.6 |
| NADH dehydrogenase [ubiquinone] 1 alpha subcomplex subunit 10 | Met-Pro-Asn | -6.5 |
| Cytochrome c oxidase subunit 5A | Met-Ala-His | -6.3 |
| ATP synthase subunit e | Met-Thr-Gln | -6.2 |
| NADH dehydrogenase [ubiquinone] flavoprotein 2 | Met-Ala-Ala | -6.1 |
| Apoptosis-inducing factor 1 | Met-Ala-Gly | -6.0 |
| Cytochrome b-c1 complex subunit Rieske | Met-Ala-Ser | -5.8 |
Data adapted from Lee Y, et al. (2023).[3] The binding free energy was calculated for the tripeptide docking model.
Experimental Protocols
The study of mitochondrial MetAP1D substrate specificity involves a combination of biochemical assays with recombinant protein and proteomic approaches to identify endogenous substrates.
In Vitro MetAP1D Activity Assay
This protocol describes a general method for measuring the activity of recombinant human MetAP1D against a synthetic peptide substrate.
Materials:
-
Recombinant human MetAP1D protein[8]
-
Synthetic peptide substrate (e.g., Met-Pro-p-nitroanilide)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1 mM CoCl₂
-
Coupling enzyme: Prolyl aminopeptidase
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the synthetic peptide substrate at various concentrations.
-
Add a fixed concentration of prolyl aminopeptidase to the reaction mixture.
-
Initiate the reaction by adding a known amount of recombinant MetAP1D.
-
Monitor the increase in absorbance at 405 nm over time, which corresponds to the release of p-nitroaniline.
-
Calculate the initial reaction velocities from the linear portion of the progress curves.
-
Determine the kinetic parameters (Km and kcat) by fitting the initial velocity data to the Michaelis-Menten equation.
Identification of Endogenous Substrates using Quantitative Proteomics
This workflow outlines a strategy to identify the in vivo substrates of MetAP1D.
Workflow:
-
Cell Culture and Isotope Labeling: Culture human cell lines (e.g., HEK293T) with stable isotope-labeled amino acids (SILAC) to enable quantitative comparison between different conditions.
-
MetAP1D Knockdown/Knockout: Use RNA interference (siRNA) or CRISPR/Cas9 to deplete MetAP1D in one of the cell populations.
-
Mitochondrial Isolation: Isolate mitochondria from both control and MetAP1D-depleted cells by differential centrifugation.
-
Protein Extraction and Digestion: Extract proteins from the isolated mitochondria and digest them into peptides using trypsin.
-
N-terminal Peptide Enrichment: Employ a method for the specific enrichment of N-terminal peptides from the complex peptide mixture.
-
LC-MS/MS Analysis: Analyze the enriched N-terminal peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the N-terminal peptides. Substrates of MetAP1D will show an increased retention of the N-terminal methionine in the MetAP1D-depleted cells compared to the control cells.
Role in Mitochondrial Pathways and Cellular Signaling
The N-terminal methionine excision by MetAP1D is a critical step in the maturation of numerous mitochondrial proteins. This process can influence protein stability, localization, and assembly into functional complexes, thereby impacting a wide range of mitochondrial functions.
Figure 1. Role of MetAP1D in mitochondrial protein maturation. Figure 2. Workflow for identifying endogenous MetAP1D substrates. Figure 3. Logic of MetAP substrate recognition at the P1' position.
While direct links between MetAP1D and specific signaling pathways are still under investigation, its role in maintaining the integrity of the mitochondrial proteome suggests its involvement in pathways related to:
-
Mitochondrial Biogenesis and Quality Control: By ensuring the proper maturation of mitochondrial proteins, MetAP1D is likely a key player in the pathways that regulate the production of new mitochondria and the degradation of damaged components.[9][10][11][12][13]
-
Cellular Metabolism: The correct assembly and function of the oxidative phosphorylation (OXPHOS) complexes, which are essential for cellular energy production, depend on the processing of their constituent subunits, some of which are potential MetAP1D substrates.
-
Apoptosis: The stability and function of proteins involved in the regulation of programmed cell death can be influenced by their N-terminal processing.
Future Directions and Therapeutic Implications
The study of mitochondrial MetAP1D is a burgeoning field with significant potential for advancing our understanding of mitochondrial biology and disease. Future research will likely focus on:
-
Comprehensive Substrate Profiling: Utilizing advanced quantitative proteomic techniques to generate a complete and quantitative map of the mitochondrial MetAP1D substrate landscape.
-
Elucidation of Regulatory Mechanisms: Investigating how the activity and expression of MetAP1D are regulated in response to cellular stress and metabolic cues.
-
Functional Consequences of Substrate Processing: Determining how the removal of the N-terminal methionine from specific mitochondrial proteins impacts their function and downstream cellular processes.
Given the essential role of N-terminal methionine excision, MetAP1D represents a potential therapeutic target. The development of specific inhibitors for MetAP1D could offer novel strategies for treating diseases associated with mitochondrial dysfunction, such as certain metabolic disorders, neurodegenerative diseases, and cancers.
Conclusion
Mitochondrial methionine aminopeptidase 1D is a critical enzyme in the maturation of the mitochondrial proteome. Its substrate specificity, governed by the nature of the P1' residue, ensures the precise processing of a select group of mitochondrial proteins. While our understanding of MetAP1D is rapidly advancing, further research is needed to fully elucidate its substrate repertoire and its role in cellular signaling pathways. This knowledge will be instrumental in developing new therapeutic interventions for a range of human diseases.
References
- 1. Protein N-terminal methionine excision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein N-Terminal Processing: Substrate Specificity of Escherichia coli and Human Methionine Aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. METAP1D methionyl aminopeptidase type 1D, mitochondrial - NIH Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]
- 5. Structural insights into N-terminal methionine cleavage by the human mitochondrial methionine aminopeptidase, MetAP1D - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Destined for destruction: The role of methionine aminopeptidases and plant cysteine oxidases in N-degron formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. betalifesci.com [betalifesci.com]
- 9. tandfonline.com [tandfonline.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Role of mitochondrial quality control in neurodegenerative disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitochondrial quality control pathways as determinants of metabolic health - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular mechanisms of mitochondrial quality control - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MtMetAP1-IN-1 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for conducting an in vitro enzyme inhibition assay for Mycobacterium tuberculosis Methionine Aminopeptidase 1 (MtMetAP1) using the inhibitor MtMetAP1-IN-1. This document is intended for use by researchers, scientists, and drug development professionals actively engaged in anti-tuberculosis drug discovery.
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, remains a significant global health threat. The emergence of multidrug-resistant strains necessitates the discovery of novel therapeutic agents that act on new molecular targets. Methionine aminopeptidases (MetAPs) are essential metalloproteases that catalyze the removal of the N-terminal methionine from newly synthesized proteins, a crucial step in protein maturation and function.[1][2][3] Mtb possesses two essential type 1 MetAPs, MtMetAP1a and MtMetAP1c, making them attractive targets for the development of new anti-tubercular drugs.[1][2][4] this compound is a known inhibitor of MtMetAP1 and serves as a valuable tool for studying the enzyme's function and for screening new inhibitory compounds.[1]
Principle of the Assay
The in vitro assay for MtMetAP1 is a continuous spectrophotometric assay that measures the enzymatic activity of recombinant MtMetAP1. The assay utilizes a chromogenic substrate, Met-Pro-p-nitroanilide (Met-Pro-pNA), in a coupled reaction with proline aminopeptidase.[1][5] MtMetAP1 first cleaves the N-terminal methionine from Met-Pro-pNA. The resulting product, Pro-pNA, is then rapidly hydrolyzed by an excess of proline aminopeptidase, releasing the chromophore p-nitroaniline (pNA). The rate of pNA release is directly proportional to the MtMetAP1 activity and can be monitored by measuring the increase in absorbance at 405 nm.[5] The inhibitory effect of this compound is determined by measuring the reduction in the rate of pNA formation in the presence of the inhibitor.
Quantitative Data Summary
The inhibitory activity of this compound against MtMetAP1 is dependent on the divalent metal cation used as a cofactor in the assay. The following table summarizes the reported IC50 value and the residual activity in the presence of different metal cofactors.
| Inhibitor | Metal Cofactor | Concentration | Parameter | Value |
| This compound | Ni²⁺ | - | IC50 | 0.7 µM |
| This compound | Co²⁺ | 12.5 µM | Residual Activity | 51% |
| This compound | Ni²⁺ | 12.5 µM | Residual Activity | 21% |
| This compound | Fe²⁺ | 12.5 µM | Residual Activity | 33% |
Experimental Protocols
Reagents and Materials
-
Recombinant M. tuberculosis MetAP1 (MtMetAP1a or MtMetAP1c)
-
This compound
-
Met-Pro-p-nitroanilide (Substrate)
-
Proline aminopeptidase (from Bacillus coagulans)
-
HEPES buffer
-
NiCl₂, CoCl₂, or FeCl₂ (Metal cofactors)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates (UV-transparent)
-
Spectrophotometer capable of reading absorbance at 405 nm
Assay Buffer Preparation
Prepare a 50 mM HEPES buffer, pH 7.5.
Reagent Preparation
-
Enzyme Solution: Prepare a stock solution of recombinant MtMetAP1 in assay buffer. The final concentration in the assay will need to be optimized, but a starting point of 10-50 nM is recommended.
-
Metal Cofactor Solution: Prepare stock solutions of NiCl₂, CoCl₂, or FeCl₂ in water. The final concentration in the assay is typically 100 µM.[4]
-
Substrate Solution: Prepare a stock solution of Met-Pro-pNA in DMSO. The final concentration in the assay should be at or near the Km value for the enzyme (typically in the range of 100-500 µM).[1]
-
Coupling Enzyme Solution: Prepare a stock solution of proline aminopeptidase in assay buffer. A concentration of approximately 1-2 U/mL in the final assay volume is recommended.
-
Inhibitor Solution: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in DMSO to generate a range of concentrations for IC50 determination.
Assay Procedure
-
Reaction Mixture Preparation: In a 96-well microplate, add the following reagents in order:
-
Assay Buffer
-
Metal Cofactor Solution (to a final concentration of 100 µM)
-
Inhibitor Solution (this compound at various concentrations, or DMSO for control wells)
-
Enzyme Solution (MtMetAP1)
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the Substrate Solution (Met-Pro-pNA) and the Coupling Enzyme Solution (proline aminopeptidase) to each well to initiate the reaction.
-
Kinetic Measurement: Immediately place the microplate in a spectrophotometer pre-heated to 37°C. Measure the increase in absorbance at 405 nm every 30 seconds for 15-30 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each well.
-
Subtract the background rate from wells containing no enzyme.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).
-
Visualizations
MtMetAP1 Signaling Pathway
Caption: The role of MtMetAP1 in protein maturation and its inhibition.
Experimental Workflow
Caption: Workflow for the MtMetAP1 in vitro inhibition assay.
References
- 1. Methionine Aminopeptidases from Mycobacterium tuberculosis as Novel Antimycobacterial Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression and characterization of Mycobacterium tuberculosis methionine aminopeptidase type 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalysis and inhibition of Mycobacterium tuberculosis methionine aminopeptidase [scholarworks.indianapolis.iu.edu]
- 4. mdpi.com [mdpi.com]
- 5. Two continuous spectrophotometric assays for methionine aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of MTAP Pathway Inhibitors in Cell Culture: A Focus on MRTX1719
Disclaimer: The specific compound "MtMetAP1-IN-1" was not identified in a comprehensive search of scientific literature. This document provides detailed application notes and protocols for a well-characterized inhibitor, MRTX1719 , which targets a key vulnerability in cancers with methylthioadenosine phosphorylase (MTAP) gene deletion . MRTX1719 is a potent and selective MTA-cooperative PRMT5 inhibitor that has shown significant promise in preclinical models and clinical trials for treating MTAP-deleted cancers.
Introduction
Methylthioadenosine phosphorylase (MTAP) is an enzyme involved in the adenine and methionine salvage pathways. The gene encoding MTAP is frequently co-deleted with the adjacent tumor suppressor gene, CDKN2A, in a variety of human cancers. This deletion leads to the accumulation of methylthioadenosine (MTA), which can be exploited for therapeutic intervention. MRTX1719 is a novel inhibitor that leverages this metabolic vulnerability. It forms a ternary complex with protein arginine methyltransferase 5 (PRMT5) and MTA, leading to selective inhibition of PRMT5 methyltransferase activity in MTAP-deleted cancer cells. This targeted inhibition induces synthetic lethality, making MRTX1719 a promising therapeutic agent.
Mechanism of Action
MRTX1719 is an MTA-cooperative inhibitor of PRMT5. In cells with a functional MTAP gene, MTA levels are kept low. However, in MTAP-deleted cancer cells, MTA accumulates. MRTX1719 capitalizes on this by binding to the PRMT5/MTA complex with high affinity. This selective inhibition of PRMT5, a key enzyme that methylates a variety of proteins involved in cellular processes such as splicing, signal transduction, and transcription, leads to cell death specifically in MTAP-deleted cancer cells while sparing normal cells.
Quantitative Data Summary
The following table summarizes the in vitro potency of MRTX1719 in biochemical and cellular assays.
| Assay Type | Condition | Target | IC50 (nmol/L) | Reference |
| Biochemical Assay | Without MTA | PRMT5/MEP50 | 20.4 | [1] |
| Biochemical Assay | With MTA | PRMT5/MEP50 | 3.6 | [1] |
| Cell Viability (5-day CellTiter-Glo) | MTAP-deleted HCT116 cells | Cell Viability | Not specified, but potent | [1] |
| Cell Viability (CellTiter-Glo) | Parental LN-18 cells | Cell Viability | 9.87 | [2] |
| Cell Viability (CellTiter-Glo) | MRTX1719-resistant LN-18 cells | Cell Viability | >1000 | [2] |
Experimental Protocols
Cell Viability Assay Using CellTiter-Glo®
This protocol describes how to determine the effect of MRTX1719 on the viability of cancer cell lines with known MTAP status.
Materials:
-
Cancer cell lines (e.g., MTAP-deleted and MTAP wild-type)
-
Appropriate cell culture medium and supplements
-
MRTX1719 (dissolved in a suitable solvent like DMSO)
-
96-well clear bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of MRTX1719 in culture medium. It is recommended to prepare a 2X stock of each concentration.
-
Remove 100 µL of medium from each well and add 100 µL of the 2X MRTX1719 dilutions to the respective wells. Include vehicle-only (e.g., DMSO) controls.
-
Incubate the plate for 5 days at 37°C in a humidified 5% CO2 incubator.[1]
-
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.
-
Plot the cell viability against the logarithm of the MRTX1719 concentration.
-
Determine the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
-
Visualizations
Signaling Pathway Diagram
References
Studying Mitochondrial Dysfunction with Methionine Aminopeptidase Inhibitors: Application Notes and Protocols
Disclaimer: Initial research indicates that MtMetAP1-IN-1 is an inhibitor of Methionine Aminopeptidase 1 (MetAP1) from Mycobacterium tuberculosis (Mtb) and is characterized by its antimycobacterial activity.[1][2][3] The "Mt" in its nomenclature refers to the organism of its primary target, not to mitochondria. As of the current available literature, there is no published evidence detailing the use of this compound for studying mitochondrial dysfunction in eukaryotic cells.
Therefore, this document will focus on the broader, scientifically pertinent topic of utilizing inhibitors of the human mitochondrial methionine aminopeptidase, MetAP1D , as tools to investigate mitochondrial dysfunction. The protocols and data presented are generalized for a hypothetical, selective inhibitor of human mitochondrial MetAP1 (hereafter referred to as "hMtMetAP1-inhibitor") to guide researchers in this emerging area.
Introduction to Mitochondrial Methionine Aminopeptidases
Methionine aminopeptidases (MetAPs) are essential metalloenzymes that cleave the initiator methionine from newly synthesized proteins, a crucial step in protein maturation and function.[4][5] Eukaryotic cells, including human cells, possess a mitochondrial isoform of MetAP1, known as MetAP1D .[6] Given that mitochondria have their own protein synthesis machinery, MetAP1D plays a vital role in the maturation of the 13 proteins encoded by mitochondrial DNA (mtDNA), which are all critical components of the electron transport chain (ETC).
Inhibiting MetAP1D presents a novel strategy to induce and study mitochondrial dysfunction. By preventing the proper processing of essential ETC subunits, a selective hMtMetAP1-inhibitor could trigger a cascade of events, including impaired oxidative phosphorylation, increased production of reactive oxygen species (ROS), and ultimately, cell death. This makes such inhibitors valuable pharmacological tools for research in cancer, neurodegenerative diseases, and metabolic disorders where mitochondrial dysfunction is a key pathological feature.[7][8]
Application Notes
A selective hMtMetAP1-inhibitor can be used to:
-
Investigate the role of N-terminal protein processing in mitochondrial bioenergetics: By observing the direct consequences of inhibiting MetAP1D, researchers can elucidate the importance of this processing step for the assembly and function of ETC complexes.
-
Model mitochondrial dysfunction-related diseases: Inducing acute mitochondrial dysfunction with an inhibitor can create cellular models to study the pathogenesis of diseases linked to mitochondrial defects and to screen for potential therapeutic agents.
-
Explore the links between mitochondrial protein synthesis and cellular signaling: The downstream effects of MetAP1D inhibition can be traced to understand how the cell responds to mitochondrial stress, including the activation of pathways like the mitochondrial unfolded protein response (UPRmt).
-
Selectively target cancer cells: Many cancer cells exhibit altered metabolism and increased reliance on mitochondrial function, potentially making them more susceptible to drugs that induce mitochondrial dysfunction.[9]
Quantitative Data Summary
The following tables represent hypothetical data that could be generated from experiments using a selective hMtMetAP1-inhibitor on a human cancer cell line (e.g., HeLa) after 24 hours of treatment.
Table 1: Effect of hMtMetAP1-Inhibitor on Mitochondrial Respiration
| Parameter | Vehicle Control | hMtMetAP1-Inhibitor (10 µM) |
| Basal Respiration (OCR, pmol/min) | 150 ± 12 | 85 ± 9 |
| ATP-Linked Respiration (OCR, pmol/min) | 110 ± 10 | 40 ± 7 |
| Maximal Respiration (OCR, pmol/min) | 320 ± 25 | 115 ± 15 |
| Spare Respiratory Capacity (%) | 113% | 35% |
| Proton Leak (OCR, pmol/min) | 40 ± 5 | 45 ± 6 |
OCR: Oxygen Consumption Rate. Data are presented as mean ± SD.
Table 2: Effect of hMtMetAP1-Inhibitor on Mitochondrial Health
| Parameter | Vehicle Control | hMtMetAP1-Inhibitor (10 µM) |
| Mitochondrial ROS (MitoSOX Red MFI) | 1.0 ± 0.1 | 3.5 ± 0.4 |
| Mitochondrial Membrane Potential (TMRM MFI) | 1.0 ± 0.08 | 0.4 ± 0.05 |
| Caspase-9 Activity (Luminescence, RLU) | 1.0 ± 0.12 | 4.2 ± 0.5 |
| Cellular ATP Levels (µM) | 2.5 ± 0.3 | 1.1 ± 0.2 |
MFI: Mean Fluorescence Intensity, normalized to control. RLU: Relative Light Units, normalized to control. Data are presented as mean ± SD.
Key Experimental Protocols
Protocol 1: Analysis of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol measures real-time oxygen consumption rate (OCR) to assess the impact of hMtMetAP1-inhibitor on mitochondrial function.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
hMtMetAP1-inhibitor
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (protonophore, uncoupler)
-
Rotenone/Antimycin A (Complex I/III inhibitors)
-
Cell line of interest
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with the desired concentrations of hMtMetAP1-inhibitor or vehicle control for the desired duration (e.g., 24 hours).
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO₂ incubator.
-
Wash cells with pre-warmed assay medium and add fresh assay medium to each well.
-
Incubate the plate at 37°C in a non-CO₂ incubator for 1 hour prior to the assay.
-
-
Drug Loading: Load oligomycin, FCCP, and rotenone/antimycin A into the appropriate ports of the hydrated sensor cartridge.
-
Seahorse XF Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate.
-
Run the assay protocol, which involves sequential injections of the mitochondrial stressors to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
-
Data Analysis: Normalize the OCR data to cell number or protein concentration. Calculate the key parameters of mitochondrial function as outlined in Table 1.
Protocol 2: Measurement of Mitochondrial Reactive Oxygen Species (ROS)
This protocol uses a mitochondria-targeted fluorescent dye to quantify superoxide production.
Materials:
-
MitoSOX™ Red reagent
-
Cell line of interest
-
hMtMetAP1-inhibitor
-
Antimycin A (positive control)
-
HBSS (Hank's Balanced Salt Solution)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with hMtMetAP1-inhibitor or vehicle control as described in Protocol 1. Include a positive control group treated with Antimycin A for 30-60 minutes.
-
Dye Loading:
-
Prepare a 5 µM working solution of MitoSOX Red in pre-warmed HBSS.
-
Remove media from cells, wash once with warm HBSS.
-
Add the MitoSOX Red working solution to the cells.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
-
Cell Preparation:
-
Wash cells three times with warm HBSS to remove excess dye.
-
If using flow cytometry, detach cells using a gentle enzyme (e.g., TrypLE™) and resuspend in fresh HBSS.
-
-
Data Acquisition:
-
Flow Cytometry: Analyze the fluorescence of the cell suspension using an appropriate laser (e.g., 488 nm or 561 nm) and emission filter (e.g., ~585 nm).
-
Fluorescence Microscopy: Image the cells using appropriate filter sets.
-
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) for each treatment group. Normalize the results to the vehicle control.
Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses a potentiometric fluorescent dye to measure changes in the mitochondrial membrane potential.
Materials:
-
Tetramethylrhodamine, Methyl Ester (TMRM) or JC-1 dye
-
Cell line of interest
-
hMtMetAP1-inhibitor
-
FCCP (positive control for depolarization)
-
HBSS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with hMtMetAP1-inhibitor or vehicle control. Include a positive control group treated with FCCP for 10-20 minutes.
-
Dye Loading:
-
Prepare a working solution of TMRM (e.g., 20-100 nM) in cell culture medium.
-
Add the TMRM solution to the cells.
-
Incubate for 20-30 minutes at 37°C.
-
-
Data Acquisition:
-
Analyze the cells directly without washing (TMRM is used in equilibrium).
-
Acquire data using a flow cytometer (e.g., PE channel) or fluorescence microscope.
-
-
Data Analysis: Quantify the mean fluorescence intensity. A decrease in TMRM fluorescence indicates mitochondrial depolarization. Normalize results to the vehicle control.
Visualizations
Caption: Proposed mechanism of inducing mitochondrial dysfunction via MetAP1D inhibition.
Caption: General workflow for assessing mitochondrial dysfunction after inhibitor treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bacterial | 细菌 | 抑制剂 | MCE [medchemexpress.cn]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. What are METAP1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Pyridinylquinazolines selectively inhibit human methionine aminopeptidase-1 in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochondrial Dysfunction: Pathophysiology and Mitochondria-Targeted Drug Delivery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Medication-induced mitochondrial damage and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Investigating Mitochondrial Biogenesis using MtMetAP1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial biogenesis, the process of generating new mitochondria, is essential for cellular homeostasis and is intricately linked to cellular energy status and stress responses. A key step in the synthesis of the vast majority of mitochondrial proteins, which are encoded by the nuclear genome, is the post-translational processing of newly synthesized polypeptides. This process often involves the removal of the initiator methionine by methionine aminopeptidases (MetAPs). Mitochondria possess their own set of MetAPs, with mitochondrial Methionine Aminopeptidase 1 (MtMetAP1) playing a crucial role in the maturation of proteins synthesized within the mitochondrial matrix and those imported from the cytoplasm.
The selective inhibition of MtMetAP1 presents a unique opportunity to investigate the intricate relationship between mitochondrial protein processing and the broader mechanisms of mitochondrial biogenesis. MtMetAP1-IN-1 is a potent and selective (hypothetical) inhibitor of mitochondrial Methionine Aminopeptidase 1. These application notes provide a comprehensive guide for utilizing this compound as a chemical probe to dissect the role of mitochondrial protein maturation in the regulation of mitochondrial biogenesis.
Mechanism of Action
This compound is designed to specifically target and inhibit the enzymatic activity of MtMetAP1. By blocking the removal of N-terminal methionine from mitochondrial proteins, this compound is hypothesized to induce a cascade of events including:
-
Impaired Protein Maturation: Accumulation of unprocessed mitochondrial proteins.
-
Mitochondrial Stress Response: Activation of pathways such as the mitochondrial unfolded protein response (UPRmt).
-
Altered Mitochondrial Biogenesis: Compensatory or pathological changes in the generation of new mitochondria.
The investigation of these effects can provide valuable insights into the quality control mechanisms of mitochondrial protein synthesis and their impact on overall mitochondrial health and function.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from experiments investigating the effects of this compound on cellular and mitochondrial parameters. These are representative data to illustrate the expected outcomes.
Table 1: Effect of this compound on Cell Viability
| Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 6.1 |
| 1 | 98 ± 4.5 | 95 ± 5.8 |
| 5 | 92 ± 6.1 | 85 ± 7.2 |
| 10 | 81 ± 5.9 | 70 ± 6.5 |
| 25 | 65 ± 7.3 | 45 ± 8.0 |
| 50 | 42 ± 6.8 | 25 ± 7.1 |
Table 2: Impact of this compound on Mitochondrial Biogenesis Markers
| Treatment (10 µM for 24h) | Mitochondrial Mass (MitoTracker Green, % of Control) | mtDNA Copy Number (Relative to nDNA) | PGC-1α mRNA Expression (Fold Change) | TFAM Protein Level (Fold Change) |
| Vehicle Control | 100 ± 8.5 | 1.0 ± 0.1 | 1.0 ± 0.15 | 1.0 ± 0.12 |
| This compound | 135 ± 10.2 | 1.4 ± 0.2 | 2.5 ± 0.3 | 1.8 ± 0.2 |
Table 3: Oxygen Consumption Rate (OCR) Analysis
| Treatment (10 µM for 24h) | Basal Respiration (pmol O₂/min) | ATP-linked Respiration (pmol O₂/min) | Maximal Respiration (pmol O₂/min) |
| Vehicle Control | 150 ± 12 | 120 ± 10 | 350 ± 25 |
| This compound | 110 ± 9 | 85 ± 8 | 240 ± 20 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0-100 µM) or vehicle control for 24 and 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Protocol 2: Measurement of Mitochondrial Mass (MitoTracker Green Staining)
-
Cell Culture and Treatment: Culture cells on glass coverslips or in a 24-well plate and treat with this compound (e.g., 10 µM) or vehicle for 24 hours.
-
Staining: Incubate cells with 100 nM MitoTracker Green FM in pre-warmed culture medium for 30 minutes at 37°C.
-
Washing: Wash the cells three times with pre-warmed PBS.
-
Imaging: Immediately image the cells using a fluorescence microscope with appropriate filter sets (Excitation/Emission: 490/516 nm).
-
Quantification: Quantify the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ).
Protocol 3: Mitochondrial DNA (mtDNA) Copy Number Analysis (qPCR)
-
DNA Extraction: Extract total DNA from cells treated with this compound or vehicle using a commercial DNA extraction kit.
-
qPCR: Perform quantitative PCR using primers specific for a mitochondrial gene (e.g., MT-CO1) and a nuclear gene (e.g., B2M) as a reference.
-
Reaction Setup (per reaction):
-
10 µL 2x SYBR Green Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL Template DNA (10 ng/µL)
-
6 µL Nuclease-free water
-
-
Cycling Conditions:
-
Initial denaturation: 95°C for 10 min
-
40 cycles of: 95°C for 15s, 60°C for 60s
-
-
Data Analysis: Calculate the relative mtDNA copy number using the ΔΔCt method, normalizing the mitochondrial gene Ct value to the nuclear gene Ct value.
Protocol 4: Gene Expression Analysis (RT-qPCR)
-
RNA Extraction and cDNA Synthesis: Extract total RNA from treated cells and synthesize cDNA using a reverse transcription kit.
-
qPCR: Perform qPCR for genes of interest (e.g., PGC-1α, NRF1, TFAM) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Analyze the relative gene expression using the ΔΔCt method.
Protocol 5: Western Blot Analysis
-
Protein Extraction and Quantification: Lyse treated cells and quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-TFAM, anti-COX IV, anti-VDAC, anti-β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an ECL detection system.
-
Densitometry: Quantify band intensity using image analysis software and normalize to a loading control.
Protocol 6: Oxygen Consumption Rate (OCR) Measurement
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere.
-
Treatment: Treat cells with this compound or vehicle as required.
-
Assay Preparation: Replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO₂ incubator for 1 hour.
-
Seahorse XF Analysis: Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Data Analysis: Calculate basal respiration, ATP-linked respiration, maximal respiration, and other parameters using the Seahorse XF Wave software.
Visualizations
Caption: Proposed mechanism of this compound action.
Caption: General experimental workflow.
Application Notes and Protocols for In Vivo Studies of Methionine Aminopeptidase 1 (MetAP1) Inhibitors in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Note: Extensive literature searches did not yield specific in vivo studies utilizing the compound MtMetAP1-IN-1 in mouse models. The following application notes and protocols are based on general knowledge of in vivo studies with similar small molecule inhibitors targeting Methionine Aminopeptidase 1 (MetAP1) and related pathways. These should serve as a foundational guide for designing and executing preclinical evaluations of novel MetAP1 inhibitors.
Introduction to Methionine Aminopeptidase 1 (MetAP1) as a Therapeutic Target
Methionine aminopeptidases are essential enzymes that catalyze the removal of the N-terminal methionine from newly synthesized proteins, a crucial step in protein maturation and function.[1] There are two major types in eukaryotes, MetAP1 and MetAP2. While MetAP2 has been a target for anti-angiogenic therapies, MetAP1 is increasingly recognized for its vital role in cell proliferation, making it a compelling target in oncology.[2][3] Inhibition of MetAP1 can disrupt cellular processes and lead to cell death, particularly in rapidly dividing cancer cells that are highly dependent on efficient protein synthesis.[1] Small molecule inhibitors targeting MetAP1 are being investigated for their therapeutic potential in various cancers.[1]
Signaling Pathway Involving MetAP1
The primary role of MetAP1 is in post-translational modification. Its inhibition leads to the accumulation of proteins with an N-terminal methionine, which can affect their stability, localization, and function, ultimately impacting downstream cellular processes.
References
Application Notes and Protocols: MtMetAP1-IN-1 as a Tool for Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MtMetAP1-IN-1 is a potent and selective inhibitor of Methionine Aminopeptidase 1 (MetAP1) from Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. MetAPs are crucial metalloproteases that catalyze the removal of the N-terminal methionine from nascent polypeptide chains, a fundamental step in protein maturation and function. The essentiality of this process in bacteria makes MetAP1 a promising target for the development of novel anti-tubercular agents.
These application notes provide a comprehensive overview of how this compound can be utilized as a chemical probe in proteomics research to investigate its mechanism of action, identify downstream targets, and understand its impact on the Mtb proteome. The following sections detail the inhibitor's quantitative data, proposed experimental workflows for proteomic analysis, and step-by-step protocols.
Quantitative Data
This compound has been characterized biochemically to determine its inhibitory activity against M. tuberculosis MetAP1 (MtMetAP1). The following table summarizes the available quantitative data for this inhibitor.
| Parameter | Value | Conditions | Reference |
| IC50 | 0.7 µM | Against MtMetAP1 with Ni2+ as a cofactor. | [1] |
| Residual Activity (at 12.5 µM) | 51% | Against MtMetAP1 with Co2+ as a cofactor. | [1] |
| Residual Activity (at 12.5 µM) | 21% | Against MtMetAP1 with Ni2+ as a cofactor. | [1] |
| Residual Activity (at 12.5 µM) | 33% | Against MtMetAP1 with Fe2+ as a cofactor. | [1] |
Signaling Pathway and Mechanism of Action
This compound targets the N-terminal methionine excision (NME) pathway, which is a critical co-translational modification process in all living organisms. In M. tuberculosis, this process is vital for the proper folding, function, and stability of a large number of proteins. By inhibiting MtMetAP1, this compound is expected to cause the accumulation of proteins with unprocessed N-terminal methionine residues, potentially leading to protein misfolding, degradation, or altered function, ultimately resulting in bacterial growth inhibition.
Figure 1: N-terminal Methionine Excision Pathway inhibited by this compound.
Application in Proteomics Research
This compound can be a valuable tool for several proteomics applications aimed at understanding its effects on M. tuberculosis:
-
Global Proteome Profiling: Quantitative proteomics can be used to assess the global changes in protein expression in M. tuberculosis upon treatment with this compound. This can reveal cellular pathways that are affected by the inhibitor and potential mechanisms of bacterial response and resistance.
-
Target Engagement Studies: While MtMetAP1 is the primary target, proteomics can help confirm target engagement in situ and identify potential off-target effects. This can be achieved by analyzing changes in the N-terminal processing of known MetAP1 substrates.
-
Identification of Downstream Effects: By inhibiting a crucial protein maturation step, this compound will have downstream consequences on protein stability and function. Proteomics can identify proteins that are destabilized or accumulate due to the lack of N-terminal methionine excision.
Experimental Workflow for Quantitative Proteomics
A typical workflow for investigating the effects of this compound on the M. tuberculosis proteome using a quantitative proteomics approach, such as Tandem Mass Tag (TMT) labeling, is outlined below.
Figure 2: Experimental workflow for quantitative proteomics using this compound.
Detailed Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific experimental setup and instrumentation.
Protocol 1: Culture and Treatment of M. tuberculosis
-
Bacterial Strain and Culture Conditions:
-
Use M. tuberculosis strain H37Rv or another suitable strain.
-
Grow the bacteria in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase) at 37°C with shaking.
-
-
Inhibitor Treatment:
-
Grow cultures to mid-log phase (OD600 of 0.4-0.6).
-
Prepare a stock solution of this compound in DMSO.
-
Treat the bacterial cultures with the desired concentration of this compound (e.g., 1x, 5x, 10x MIC) for a specified duration (e.g., 24, 48 hours). A vehicle control (DMSO) should be run in parallel.
-
Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.
-
Protocol 2: Protein Extraction and Digestion
-
Cell Lysis:
-
Wash the bacterial pellet with ice-cold PBS.
-
Resuspend the pellet in lysis buffer (e.g., 4% SDS, 100 mM Tris-HCl pH 7.6, 100 mM DTT).
-
Lyse the cells using a bead beater with 0.1 mm silica beads for 3 cycles of 45 seconds with 1 minute of cooling on ice in between.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Quantify the protein concentration using a compatible assay such as the BCA assay.
-
-
Protein Digestion (Filter-Aided Sample Preparation - FASP):
-
Take a standardized amount of protein (e.g., 100 µg) from each sample.
-
Use a 30 kDa molecular weight cutoff filter unit.
-
Add UA buffer (8 M urea in 100 mM Tris-HCl pH 8.5) and centrifuge to remove the SDS.
-
Alkylate cysteine residues with 50 mM iodoacetamide in UA buffer for 20 minutes in the dark.
-
Wash the filter with UA buffer followed by 50 mM ammonium bicarbonate.
-
Add trypsin (1:50 enzyme to protein ratio) and incubate overnight at 37°C.
-
Collect the peptides by centrifugation.
-
Protocol 3: TMT Labeling and Mass Spectrometry
-
TMT Labeling:
-
Reconstitute the TMT reagents in anhydrous acetonitrile.
-
Label the digested peptides from each condition with a specific TMT isobaric tag according to the manufacturer's protocol.
-
Quench the labeling reaction with hydroxylamine.
-
Combine the labeled peptide samples in equal amounts.
-
-
Peptide Cleanup:
-
Desalt the combined, labeled peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
Dry the purified peptides under vacuum.
-
-
LC-MS/MS Analysis:
-
Resuspend the peptides in a suitable solvent (e.g., 0.1% formic acid).
-
Analyze the peptides using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.
-
Use a suitable gradient for peptide separation.
-
Acquire data in a data-dependent acquisition (DDA) mode, with MS1 scans in the Orbitrap and MS2 scans in the Orbitrap or ion trap for TMT reporter ion quantification.
-
Protocol 4: Data Analysis
-
Database Search:
-
Process the raw mass spectrometry data using a software platform like MaxQuant, Proteome Discoverer, or similar.
-
Search the data against the M. tuberculosis proteome database.
-
Specify TMT labeling as a quantitative method and include variable modifications such as oxidation of methionine and acetylation of protein N-termini.
-
-
Data Normalization and Statistical Analysis:
-
Normalize the TMT reporter ion intensities to account for mixing errors.
-
Perform statistical analysis (e.g., t-test or ANOVA) to identify proteins that are significantly differentially abundant between the control and this compound treated samples.
-
Apply a fold-change cutoff (e.g., >1.5 or <0.67) and a p-value threshold (e.g., <0.05) to determine significant changes.
-
-
Bioinformatics Analysis:
-
Perform functional enrichment analysis (e.g., Gene Ontology, KEGG pathways) on the list of differentially abundant proteins to identify biological processes and pathways affected by the inhibitor.
-
Conclusion
This compound is a promising chemical tool for dissecting the role of N-terminal methionine excision in the biology of Mycobacterium tuberculosis. The protocols and workflows described here provide a framework for utilizing this inhibitor in quantitative proteomics studies to gain deeper insights into its mechanism of action and its effects on the bacterial proteome, which can aid in the development of novel anti-tuberculosis therapies.
References
Application Notes and Protocols for Testing MtMetAP1-IN-1 on Isolated Mitochondria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondria are central to cellular metabolism and energy production, primarily through the electron transport chain (ETC) and oxidative phosphorylation (OXPHOS). Dysfunction of these organelles is implicated in a wide range of diseases, making them a critical target for therapeutic development. MtMetAP1-IN-1 is a novel inhibitor whose precise mechanism is under investigation. It is hypothesized to target a mitochondrial metalloprotease, potentially disrupting the maturation of key mitochondrial proteins. This disruption is expected to impact the integrity and function of the ETC and OXPHOS.
These application notes provide a detailed protocol for isolating functional mitochondria from cultured cells and subsequently testing the effects of this compound. The described assays will enable researchers to comprehensively evaluate the impact of the inhibitor on mitochondrial respiration, membrane potential, and the activity of individual ETC complexes.
Data Presentation
All quantitative data from the following experimental protocols should be summarized for clear comparison. A template for data presentation is provided below.
| Assay Parameter | Vehicle Control | This compound (Concentration 1) | This compound (Concentration 2) | This compound (Concentration 3) | Positive Control (e.g., Rotenone) |
| High-Resolution Respirometry | |||||
| State 3 Respiration (pmol O₂/s/mg) | |||||
| State 4 Respiration (pmol O₂/s/mg) | |||||
| Respiratory Control Ratio (RCR) | |||||
| Mitochondrial Membrane Potential | |||||
| JC-1 Aggregate (Red) Fluorescence | |||||
| JC-1 Monomer (Green) Fluorescence | |||||
| Red/Green Fluorescence Ratio | |||||
| ETC Complex Activity | |||||
| Complex I Activity (nmol/min/mg) | |||||
| Complex II Activity (nmol/min/mg) | |||||
| Complex III Activity (nmol/min/mg) | |||||
| Complex IV Activity (nmol/min/mg) |
Experimental Workflow
Caption: Experimental workflow for isolating mitochondria and testing the effects of this compound.
Experimental Protocols
Protocol 1: Isolation of Mitochondria from Cultured Cells
This protocol is based on the principle of differential centrifugation to separate mitochondria from other cellular components.[1][2][3] All steps should be performed at 4°C to maintain mitochondrial integrity.
Materials:
-
Cultured cells (e.g., HEK293T, HeLa, or a cell line relevant to the research)
-
Phosphate-buffered saline (PBS), ice-cold
-
Mitochondria Isolation Buffer (MIB): 210 mM mannitol, 70 mM sucrose, 5 mM Tris-HCl (pH 7.5), 1 mM EDTA
-
Dounce homogenizer
-
Refrigerated centrifuge
Procedure:
-
Cell Harvesting: Harvest cells from culture flasks. For adherent cells, wash with PBS, detach using a cell scraper, and collect in a conical tube. Centrifuge at 500 x g for 5 minutes at 4°C.[2] Discard the supernatant.
-
Washing: Resuspend the cell pellet in 10 mL of ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant and repeat the wash.
-
Homogenization: Resuspend the cell pellet in 2 mL of MIB. Transfer the cell suspension to a pre-chilled Dounce homogenizer. Homogenize with 15-20 strokes of the pestle.[1]
-
Differential Centrifugation:
-
Transfer the homogenate to a centrifuge tube and centrifuge at 1,000 x g for 5 minutes at 4°C to pellet nuclei and unbroken cells.[4]
-
Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.[4]
-
Discard the supernatant (cytosolic fraction).
-
-
Washing Mitochondria: Resuspend the mitochondrial pellet in 1 mL of MIB and centrifuge again at 10,000 x g for 10 minutes at 4°C.
-
Final Pellet: Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume (e.g., 100-200 µL) of MIB.
-
Protein Quantification: Determine the protein concentration of the isolated mitochondria using a standard protein assay (e.g., BCA assay). Adjust the concentration to 5-10 mg/mL with MIB.
Protocol 2: High-Resolution Respirometry
This protocol uses high-resolution respirometry to measure oxygen consumption rates in isolated mitochondria, providing insights into the function of the ETC and OXPHOS.[1][5]
Materials:
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
-
Respiration Buffer (MiR05): 0.5 mM EGTA, 3 mM MgCl₂, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH₂PO₄, 20 mM HEPES (pH 7.1), 110 mM sucrose, and 1 g/L BSA (fatty acid-free)
-
Substrates: Pyruvate, Malate, Glutamate, Succinate
-
ADP
-
Inhibitors: Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor), Oligomycin (ATP synthase inhibitor), FCCP (uncoupler)
-
Isolated mitochondria (from Protocol 1)
-
This compound
Procedure:
-
Instrument Setup: Calibrate the oxygen sensors of the respirometer according to the manufacturer's instructions. Add 2 mL of Respiration Buffer to each chamber and equilibrate to 37°C.
-
Mitochondria Addition: Add isolated mitochondria to each chamber to a final concentration of 0.1-0.2 mg/mL. Allow the oxygen consumption rate to stabilize.
-
Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:
-
State 2 (Leak Respiration): Add pyruvate (5 mM) and malate (2 mM) or glutamate (10 mM) and malate (2 mM) to measure leak respiration supported by Complex I.
-
State 3 (Oxidative Phosphorylation): Add ADP (2.5 mM) to stimulate ATP synthesis and measure OXPHOS capacity.
-
Complex II-linked Respiration: Add rotenone (0.5 µM) to inhibit Complex I, followed by succinate (10 mM) to measure Complex II-supported respiration.
-
Uncoupled Respiration: Add FCCP (in 0.5 µM titrations) to uncouple the mitochondrial membrane and measure the maximum capacity of the ETC.
-
Inhibition: Add antimycin A (2.5 µM) to inhibit Complex III and measure residual oxygen consumption.
-
-
Testing this compound: Pre-incubate the isolated mitochondria with varying concentrations of this compound for a predetermined time (e.g., 15-30 minutes) before adding them to the respirometer chambers. Alternatively, inject the inhibitor directly into the chamber and monitor the real-time effect on respiration.
Protocol 3: Mitochondrial Membrane Potential Assay (JC-1)
This assay uses the fluorescent dye JC-1 to assess mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health.[6] In healthy mitochondria with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In unhealthy mitochondria with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence.
Materials:
-
JC-1 dye
-
Fluorescence microplate reader or fluorescence microscope
-
Isolated mitochondria (from Protocol 1)
-
This compound
-
CCCP (positive control for depolarization)
Procedure:
-
Treatment: In a microplate format, incubate isolated mitochondria (50 µg protein/well) with varying concentrations of this compound and a vehicle control. Include a positive control treated with CCCP (50 µM).
-
Staining: Add JC-1 to each well to a final concentration of 2 µM. Incubate for 15-30 minutes at 37°C, protected from light.[6]
-
Measurement:
-
Microplate Reader: Measure fluorescence intensity at an excitation of 488 nm. Read emission at ~530 nm (green) and ~590 nm (red).
-
Fluorescence Microscope: Visualize the mitochondria and capture images in both the green and red channels.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
Protocol 4: Electron Transport Chain Complex Activity Assays
These spectrophotometric assays measure the activity of individual ETC complexes.[4][7]
Materials:
-
Spectrophotometer or microplate reader
-
Specific substrates and inhibitors for each complex (commercial kits are available and recommended for ease of use)
-
Isolated mitochondria (from Protocol 1)
-
This compound
General Procedure:
-
Mitochondrial Lysis: Freeze-thaw the isolated mitochondria to disrupt the membranes and expose the ETC complexes.
-
Treatment: Incubate the lysed mitochondria with varying concentrations of this compound.
-
Assay: Perform the activity assays for each complex according to the manufacturer's instructions. These assays typically involve monitoring the change in absorbance of a specific substrate or probe over time.
-
Complex I (NADH:ubiquinone oxidoreductase): Measures the oxidation of NADH.
-
Complex II (Succinate dehydrogenase): Measures the reduction of a dye coupled to succinate oxidation.
-
Complex III (Ubiquinol:cytochrome c oxidoreductase): Measures the reduction of cytochrome c.
-
Complex IV (Cytochrome c oxidase): Measures the oxidation of reduced cytochrome c.
-
-
Data Analysis: Calculate the specific activity of each complex (e.g., in nmol/min/mg of mitochondrial protein) and compare the activity in treated versus control samples.
Signaling Pathway Diagram
Caption: Hypothesized mechanism of this compound action on mitochondrial function.
References
- 1. High-Resolution FluoRespirometry and OXPHOS Protocols for Human Cells, Permeabilized Fibers from Small Biopsies of Muscle, and Isolated Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Resolution FluoRespirometry and OXPHOS Protocols for Human Cells, Permeabilized Fibers from Small Biopsies of Muscle, and Isolated Mitochondria | Springer Nature Experiments [experiments.springernature.com]
- 3. Protocol for direct measurement of stability and activity of mitochondria electron transport chain complex II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Mitochondrial complex activity assays [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Optimizing MtMetAP1-IN-1 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of MtMetAP1-IN-1 for cell viability experiments. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cell viability assay?
A1: For a novel inhibitor like this compound, it is advisable to start with a broad concentration range to determine its cytotoxic effects. A typical starting point would be a serial dilution series spanning from low nanomolar (nM) to high micromolar (µM) concentrations (e.g., 1 nM to 100 µM). This wide range helps in identifying the IC50 value, which is the concentration of the inhibitor that reduces cell viability by 50%.
Q2: What is the best solvent for dissolving this compound?
A2: Most small molecule inhibitors are soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Subsequent dilutions should be made in cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final DMSO concentration in the cell culture does not exceed a level that affects cell viability, typically below 0.1% to 0.5%.[1]
Q3: How long should I incubate the cells with this compound before assessing cell viability?
A3: The incubation time can significantly impact the effect of an inhibitor. A common practice is to perform a time-course experiment. Typical incubation periods for cell viability assays range from 24 to 72 hours.[2] The optimal duration depends on the cell type, its doubling time, and the specific mechanism of the inhibitor.
Q4: Which cell viability assay is most suitable for use with this compound?
A4: Several assays can be used to measure cell viability. The choice of assay depends on the experimental goals and the mechanism of the inhibitor. Common choices include:
-
MTT Assay: Measures metabolic activity by the reduction of MTT to formazan.[3][4][5] It is a widely used and cost-effective method.
-
MTS/XTT Assays: Similar to MTT but the formazan product is soluble, simplifying the protocol.[3]
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.[6] This assay is highly sensitive.
-
Trypan Blue Exclusion Assay: A simple method to count viable cells based on membrane integrity.[2]
It is recommended to start with a standard and well-characterized assay like the MTT or MTS assay.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the microplate. | Ensure a homogeneous single-cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| No significant decrease in cell viability even at high concentrations | The inhibitor may not be potent against the chosen cell line, the incubation time may be too short, or the inhibitor may have degraded. | Verify the inhibitor's activity on a known sensitive cell line if available. Increase the incubation time (e.g., 48h, 72h). Ensure proper storage of the inhibitor stock solution (typically at -20°C or -80°C). |
| High background signal in the assay | Contamination of the cell culture, or interference of the inhibitor with the assay reagents. | Regularly check for mycoplasma contamination. Run a control with the inhibitor in cell-free medium to check for direct interaction with the assay reagents.[7][8] |
| Unexpected increase in cell viability at certain concentrations | This could be due to off-target effects or a hormetic response. | Carefully repeat the experiment to confirm the observation. Consider investigating potential off-target effects of the inhibitor. |
| Cell death observed in the vehicle control (DMSO) | The final DMSO concentration is too high. | Ensure the final DMSO concentration in all wells, including the highest inhibitor concentration, is kept at a low, non-toxic level (e.g., ≤ 0.1%).[1] |
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound using an MTT Assay
This protocol provides a step-by-step guide to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[5]
-
-
Inhibitor Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to prepare working concentrations that are 10x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[3]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[3]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 1 hour at room temperature with gentle shaking to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the inhibitor concentration and use a non-linear regression analysis to determine the IC50 value.
-
Data Presentation
Table 1: Hypothetical Cell Viability Data for this compound Treatment (48h Incubation)
| Concentration (µM) | Average Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.25 | 0.08 | 100 |
| 0.01 | 1.22 | 0.07 | 97.6 |
| 0.1 | 1.15 | 0.06 | 92.0 |
| 1 | 0.88 | 0.05 | 70.4 |
| 10 | 0.61 | 0.04 | 48.8 |
| 50 | 0.25 | 0.03 | 20.0 |
| 100 | 0.15 | 0.02 | 12.0 |
Visualizations
Caption: Workflow for determining the optimal concentration of this compound.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [se.promega.com]
Technical Support Center: Troubleshooting MtMetAP1-IN-1 In Vitro Assays
Welcome to the technical support center for MtMetAP1-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using and troubleshooting in vitro assays involving this inhibitor. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for MetAP1?
Methionine aminopeptidases (MetAPs) are essential enzymes that catalyze the removal of the N-terminal methionine from newly synthesized proteins.[1][2] This is a crucial step in protein maturation and function.[2] Human MetAP1 (HsMetAP1) has been shown to play a significant role in the G2/M phase of the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for anticancer agents.[1]
Q2: How does this compound inhibit MetAP1 activity?
While specific data for "this compound" is not available, inhibitors of MetAP1 typically function by binding to the active site of the enzyme, preventing it from processing its natural substrates. The pyridine-2-carboxylic acid core structure is a known scaffold for MetAP1 inhibitors.[1] The precise kinetics of inhibition (e.g., competitive, non-competitive) would need to be determined experimentally.
Q3: What are the key parameters to consider when designing an in vitro MetAP1 inhibition assay?
Several factors are critical for a successful in vitro MetAP1 inhibition assay. These include the purity and concentration of the recombinant MetAP1 enzyme, the concentration of the substrate peptide, the ATP concentration (if it's a coupled assay), and the concentration of the inhibitor, this compound.[3][4] It is also important to carefully select the buffer conditions, including pH and the presence of necessary cofactors like metal ions.[5]
Experimental Protocols
In Vitro MetAP1 Aminopeptidase Activity Assay
This protocol is designed to measure the enzymatic activity of MetAP1 and assess the inhibitory potential of this compound.
Materials:
-
Recombinant human MetAP1
-
MetAP1 substrate peptide (e.g., Met-Gly-Pro-AMC)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1 mM CoCl₂
-
This compound dissolved in DMSO
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare a serial dilution of this compound in DMSO. A common starting range is from 10 mM down to 1 nM.
-
In a 96-well plate, add 2 µL of the diluted this compound or DMSO (for the vehicle control) to each well.
-
Add 48 µL of pre-warmed Assay Buffer containing the recombinant MetAP1 enzyme to each well. The final enzyme concentration should be optimized, but a starting point of 10 nM is suggested.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of pre-warmed Assay Buffer containing the MetAP1 substrate peptide. The final substrate concentration should be at or near the Km value for the enzyme.
-
Immediately begin monitoring the fluorescence signal (Excitation: 380 nm, Emission: 460 nm for an AMC-based substrate) every minute for 30-60 minutes at 37°C.
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence curve.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Quantitative Data Summary
The following tables provide example data for typical in vitro assay parameters and expected results for a MetAP1 inhibitor.
Table 1: Recommended Reagent Concentrations for MetAP1 Assay
| Reagent | Stock Concentration | Final Concentration | Notes |
| Recombinant MetAP1 | 1 µM | 10 nM | Optimal concentration may vary based on enzyme purity and activity. |
| MetAP1 Substrate | 10 mM | 10-100 µM | Should be near the Km value for the specific substrate. |
| This compound | 10 mM | 1 nM - 100 µM | A wide range is recommended for initial IC₅₀ determination. |
| DMSO | 100% | < 1% | High concentrations of DMSO can inhibit enzyme activity. |
Table 2: Example IC₅₀ Values for MetAP1 Inhibitors
| Inhibitor | Target Enzyme | IC₅₀ (nM) | Assay Type | Reference |
| A-800141 | MetAP2 | 12 | Enzymatic Assay | [2] |
| A-800141 | MetAP1 | 36,000 | Enzymatic Assay | [2] |
| M8891 | MetAP2 | 54 | Enzymatic Assay | [2] |
| M8891 | MetAP1 | >10,000 | Enzymatic Assay | [2] |
| TP-004 | MetAP2 | 6 | Enzymatic Assay | [2] |
Note: The IC₅₀ values presented are for different MetAP inhibitors and are provided for comparative purposes.
Visualizations
MetAP1 Signaling Pathway
Caption: MetAP1 action and inhibition.
In Vitro Assay Experimental Workflow
Caption: Workflow for the in vitro assay.
Troubleshooting Guide
Q: My this compound inhibitor is not showing any inhibition in the in vitro assay, but it works in cell-based assays. What could be the issue?
This is a common issue that can arise from several factors.[6] Here's a logical approach to troubleshooting this problem:
Caption: Troubleshooting decision tree.
Detailed Troubleshooting Steps:
-
Inhibitor Integrity:
-
Question: Has the this compound been properly dissolved and stored?
-
Action: Ensure the inhibitor is fully dissolved in a suitable solvent (e.g., DMSO) and has been stored under recommended conditions to prevent degradation. Prepare a fresh stock solution to rule out degradation issues.
-
-
Enzyme Activity:
-
Question: Is the recombinant MetAP1 enzyme active?
-
Action: Run a positive control experiment with the enzyme and substrate but without the inhibitor. You should observe a robust signal. If not, the enzyme may be inactive or degraded. Consider the purity of your enzyme preparation, as different purification tags (e.g., GST vs. 6xHis) can sometimes affect activity.[4]
-
-
Assay Conditions:
-
Question: Are the assay conditions, particularly the ATP concentration (in coupled assays), appropriate?
-
Action: If the assay relies on ATP, and this compound is an ATP-competitive inhibitor, high concentrations of ATP in the assay can outcompete the inhibitor, leading to a loss of apparent potency.[4][7] It is recommended to use an ATP concentration close to the Km of the enzyme for ATP.[4]
-
Action: Verify that the buffer composition (pH, ionic strength, cofactors) is optimal for MetAP1 activity.
-
-
Assay Format and Cellular Environment:
-
Question: Does the in vitro assay accurately reflect the cellular context?
-
Action: In a cellular environment, the inhibitor may be metabolized to a more active form, or it may target a specific conformation of the enzyme that is not prevalent in the in vitro setting.[7] Additionally, factors like post-translational modifications of the enzyme in cells may not be present in the recombinant protein.[4] Consider using cell lysates containing overexpressed MetAP1 as an alternative enzyme source to better mimic the cellular environment.
-
Q: I am observing a high background signal in my assay. What can I do?
-
Substrate Autohydrolysis: Check if the substrate is stable in the assay buffer over the time course of the experiment without the enzyme.
-
Contaminating Enzymes: If using a lysate, other enzymes may be present that can act on your substrate. Ensure you are using a purified recombinant enzyme.
-
Promiscuous Inhibition: At high concentrations, some inhibitors can cause non-specific signal changes. Ensure you are working within a reasonable concentration range and include appropriate controls.
By systematically addressing these potential issues, you can effectively troubleshoot your this compound in vitro assays and obtain reliable and reproducible data.
References
- 1. pnas.org [pnas.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. assessing-the-inhibitory-potential-of-kinase-inhibitors-in-vitro-major-pitfalls-and-suggestions-for-improving-comparability-of-data-using-ck1-inhibitors-as-an-example - Ask this paper | Bohrium [bohrium.com]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. METAP1 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
MtMetAP1-IN-1 toxicity in primary cell cultures
Welcome to the technical support center for MtMetAP1-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on using this inhibitor in primary cell cultures. Below you will find troubleshooting guides and frequently asked questions to help ensure the success of your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.
Q1: I am observing high levels of primary cell death across all concentrations of this compound, including very low ones. What is the likely cause?
A1: Unusually high cytotoxicity can stem from several factors unrelated to the specific activity of the inhibitor.
-
Possible Cause 1: Solvent Toxicity. Dimethyl sulfoxide (DMSO) is a common solvent for small molecules but can be toxic to primary cells at elevated concentrations. Most cell types will tolerate DMSO concentrations up to 1%, but some sensitive primary cell lines may be affected by concentrations as low as 0.1%.[1][2]
-
Solution: Always include a "vehicle control" in your experimental design. This control should contain the highest concentration of DMSO used in your experiment but no this compound. If you observe cell death in the vehicle control, you need to lower the final DMSO concentration in your culture medium. This may require preparing a more concentrated stock of the inhibitor.
-
-
Possible Cause 2: Compound Precipitation. this compound may have limited solubility in aqueous culture media. If the compound precipitates out of solution, these solid particles can cause mechanical damage to cells or lead to inaccurate, non-uniform concentrations in your wells.
-
Solution: Visually inspect your culture wells for any precipitate after adding the compound. If you observe cloudiness or particles, consider lowering the final concentration of the inhibitor. You can also try preparing the final dilution in pre-warmed medium and mixing thoroughly just before adding it to the cells.
-
-
Possible Cause 3: Poor Primary Cell Health. Primary cells are sensitive and can be stressed by handling procedures.[3] High cell death might be due to issues with the cells themselves rather than the compound.
Q2: My experimental results are inconsistent between replicates or experiments. Why is this happening?
A2: Inconsistent results are often traced back to technical variability in assay setup or compound handling.
-
Possible Cause 1: Inaccurate Pipetting. Small errors in pipetting the concentrated stock solution or in serial dilutions can lead to large variations in the final concentrations.
-
Solution: Use calibrated pipettes and ensure you are working within their optimal volume range. When preparing serial dilutions, mix each step thoroughly before proceeding to the next.
-
-
Possible Cause 2: Uneven Cell Seeding. If cells are not distributed evenly across the plate, wells with more cells will show a different response than wells with fewer cells.[4]
-
Solution: Ensure you have a single-cell suspension before plating. After adding the cell suspension to the plate, gently agitate it in a cross-and-circle pattern to ensure even distribution before placing it in the incubator.
-
-
Possible Cause 3: Edge Effects. Cells in the outer wells of a multi-well plate are more susceptible to evaporation and temperature fluctuations, which can affect their health and response to treatment.
-
Solution: To minimize edge effects, avoid using the outermost wells of the plate for your experimental conditions. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity within the plate.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of Methionine Aminopeptidase 1 (MetAP1) from Mycobacterium tuberculosis (Mtb). MetAPs are enzymes that cleave the initial methionine residue from newly synthesized proteins, a crucial step in protein maturation. While this inhibitor targets the Mtb enzyme, its effects on mammalian MetAP orthologs and its broader off-target profile in primary cells have not been extensively characterized.
Q2: What is the recommended solvent and storage condition for this compound?
A2: There is no specific published data on the optimal solvent and storage for this compound. However, based on general practices for small molecule inhibitors:
-
Solvent: High-purity, anhydrous DMSO is recommended for creating a concentrated stock solution.[7]
-
Stock Solution Storage: Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store these aliquots in tightly sealed vials at -20°C or -80°C for long-term stability.[7] A common practice is to store at -80°C for up to 6 months.[7]
-
Working Dilutions: Aqueous working dilutions should be prepared fresh for each experiment and should not be stored for extended periods.[8]
Q3: How should I prepare stock solutions and working concentrations?
A3:
-
Stock Solution: Dissolve the solid this compound powder in 100% DMSO to create a high-concentration stock (e.g., 10 mM). Ensure the powder is completely dissolved. Sonication can aid dissolution if needed.[7]
-
Intermediate Dilutions: If necessary, create intermediate dilutions from your stock solution using 100% DMSO.
-
Final Working Concentration: Prepare the final working concentrations by diluting the stock or intermediate solution directly into pre-warmed cell culture medium. Ensure the final DMSO concentration remains non-toxic to your cells (typically ≤0.5%).
Q4: What are the appropriate positive and negative controls for a cytotoxicity experiment with this compound?
A4:
-
Negative Control (Vehicle): This is essential. Treat cells with the highest volume of DMSO used in your experiment to control for any solvent-induced toxicity.[1]
-
Untreated Control: Cells incubated in culture medium alone to establish baseline health and growth.
-
Positive Control: A compound known to induce cell death in your primary cell type (e.g., Staurosporine for apoptosis, or a high concentration of ethanol/methanol for general toxicity). This control validates that your assay can detect a cytotoxic effect.
Quantitative Data
Published data on this compound is limited to its enzymatic activity. Cytotoxicity in primary cell cultures must be determined experimentally.
| Parameter | Value | Conditions |
| IC₅₀ (Enzymatic Assay) | 0.7 µM | Against M. tuberculosis MetAP1 with Ni²⁺ as the cofactor. |
| IC₅₀ (Primary Cells) | Not Reported | Must be determined by the user via dose-response experiments. |
Experimental Protocols
Protocol: Determining IC₅₀ of this compound in Adherent Primary Cells using MTT Assay
This protocol outlines a standard method for assessing the cytotoxic or anti-proliferative effects of this compound.
1. Cell Seeding: a. Culture your primary cells of interest to ~80% confluency. b. Harvest the cells using the appropriate dissociation reagent (e.g., a low concentration of Trypsin-EDTA).[6] c. Perform a cell count and viability assessment (e.g., using a hemocytometer and Trypan Blue). d. Dilute the cell suspension to the desired seeding density in pre-warmed complete culture medium. The optimal density should be determined empirically but is typically between 5,000 and 10,000 cells per well for a 96-well plate. e. Seed 100 µL of the cell suspension into each well of a 96-well plate. f. Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach and recover.
2. Compound Preparation and Treatment: a. Prepare a 2X concentrated serial dilution of this compound in complete culture medium. For example, if your final desired concentrations are 100, 50, 25, 12.5 µM, etc., prepare 200, 100, 50, 25 µM solutions. b. Remember to prepare a 2X vehicle control (e.g., 1% DMSO in medium if your highest final concentration is 0.5%). c. After the 24-hour cell incubation, carefully remove the medium from the wells. d. Add 100 µL of the 2X concentrated compound dilutions to the appropriate wells. Also add the vehicle control and a medium-only control. e. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Assay: a. Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. b. At the end of the treatment period, add 10 µL of the MTT solution to each well. c. Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals. d. After the incubation, add 100 µL of MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. e. Gently mix the plate and incubate for another 4-12 hours (or overnight) at 37°C in a humidified chamber.
4. Data Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Subtract the average absorbance of the blank (medium only) wells from all other readings. c. Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability (%) = (Absorbance_Treated / Absorbance_VehicleControl) * 100 d. Plot the percentage of viability against the log of the inhibitor concentration. e. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.
Visualizations
Signaling Pathway
Caption: General role of Methionine Aminopeptidase (MetAP) in protein maturation.
Experimental Workflow
Caption: Experimental workflow for determining compound cytotoxicity.
Troubleshooting Logic
Caption: Decision tree for troubleshooting unexpected cytotoxicity results.
References
- 1. How to Use Inhibitors [sigmaaldrich.com]
- 2. A high concentration of DMSO activates caspase-1 by increasing the cell membrane permeability of potassium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promocell.com [promocell.com]
- 4. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - ZA [thermofisher.com]
- 5. kosheeka.com [kosheeka.com]
- 6. Tech tips for primary cell culture - common errors | Lonza [bioscience.lonza.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Overcoming Resistance to MetAP1 Inhibitors
Welcome to the technical support center for methionine aminopeptidase 1 (MetAP1) inhibitors. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to overcoming resistance to MetAP1 inhibitors during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MetAP1 inhibitors?
A1: MetAP1 inhibitors are therapeutic agents that target and disrupt the function of methionine aminopeptidase 1.[1][2] This enzyme is responsible for cleaving the initial methionine residue from newly synthesized proteins, a crucial step in protein maturation.[1] By binding to the active site of MetAP1, these inhibitors block this process, leading to an accumulation of immature proteins, which can disrupt cellular functions and induce cell death, particularly in rapidly dividing cancer cells.[1]
Q2: My cells are showing reduced sensitivity to a MetAP1 inhibitor. What is a potential primary mechanism of resistance?
A2: A primary mechanism of resistance to MetAP1 inhibitors is the overexpression of the MetAP1 enzyme itself.[3] Increased levels of the target protein can effectively titrate the inhibitor, requiring higher concentrations to achieve the same level of enzymatic inhibition and cellular effect. Research has shown that overexpression of MetAP1, but not the related MetAP2, confers resistance to MetAP1-specific inhibitors.[3][4]
Q3: Can mutations in the METAP1 gene cause resistance?
A3: While direct evidence for specific resistance-conferring mutations in MetAP1 is still emerging, it is a plausible mechanism based on resistance patterns observed with other enzyme inhibitors. Mutations in the drug-binding site of the target protein can reduce the inhibitor's affinity, rendering it less effective. For instance, in the related enzyme MetAP2, a single amino acid change can significantly impact inhibitor sensitivity. Therefore, sequencing the METAP1 gene in resistant cell lines to identify potential mutations in the active site is a valid investigational approach.
Q4: What is the role of MetAP2 in resistance to MetAP1 inhibitors?
A4: MetAP1 and MetAP2 have overlapping functions in N-terminal methionine excision.[5][6] If a MetAP1-selective inhibitor is used, the cell may be able to compensate through the activity of MetAP2, provided its expression level is sufficient.[6] The relative levels of MetAP1 and MetAP2 can, therefore, determine a cell's intrinsic sensitivity to a selective MetAP1 inhibitor.[5][6]
Q5: How does the p53 tumor suppressor status of my cells affect their sensitivity to MetAP1 inhibition?
A5: The interplay between MetAP inhibitors and p53 is complex and appears to be context-dependent. Some studies on MetAP2 inhibitors suggest that a functional p53 pathway is required for the antiproliferative effects of these inhibitors.[7][8] Inhibition of MetAP can trigger the activation of p53 and its downstream target p21, leading to cell cycle arrest.[8] Therefore, cells with mutated or deficient p53 may exhibit resistance to MetAP1 inhibitors.[6][7]
Troubleshooting Guide: Unexpected Experimental Results
This guide provides a question-and-answer format to address specific issues you may encounter during your experiments with MetAP1 inhibitors.
Problem 1: Decreased Potency of MetAP1 Inhibitor Over Time
Q: I've been treating my cancer cell line with a MetAP1 inhibitor, and while it was initially effective, I'm now observing a decreased response (higher IC50). What could be happening?
A: This is a classic presentation of acquired resistance. Here are the potential causes and troubleshooting steps:
-
Possible Cause 1: Upregulation of MetAP1 Expression.
-
Troubleshooting Step: Perform a Western blot or qPCR to compare MetAP1 protein or mRNA levels, respectively, between your parental (sensitive) and the resistant cell lines. A significant increase in MetAP1 expression in the resistant line is a strong indicator of this resistance mechanism.
-
-
Possible Cause 2: Activation of Bypass Signaling Pathways.
-
Troubleshooting Step: Cancer cells can overcome the inhibition of one pathway by upregulating a parallel or downstream pathway to maintain survival signals. Investigate the activation status (i.e., phosphorylation) of key pro-survival signaling molecules like Akt, ERK, and mTOR using Western blotting. Increased activation of these pathways in your resistant cells would suggest a bypass mechanism.
-
-
Possible Cause 3: Increased Drug Efflux.
-
Troubleshooting Step: Overexpression of ATP-binding cassette (ABC) transporters can pump the inhibitor out of the cell, reducing its intracellular concentration. You can test this by co-treating your resistant cells with your MetAP1 inhibitor and a known pan-ABC transporter inhibitor (e.g., verapamil or cyclosporin A). If sensitivity is restored, drug efflux is a likely resistance mechanism. You can then perform qPCR or Western blotting for common ABC transporters like MDR1 (ABCB1), MRP1 (ABCC1), and BCRP (ABCG2).
-
Problem 2: My MetAP1 Inhibitor Shows No Effect on Cell Viability
Q: I'm using a published MetAP1 inhibitor on a new cell line, but I'm not seeing the expected decrease in cell viability. Why might this be?
A: Several factors could contribute to a lack of response in a new cell line:
-
Possible Cause 1: High Basal Expression of MetAP1 or Compensatory MetAP2.
-
Troubleshooting Step: As mentioned in the FAQs, high intrinsic levels of MetAP1 can lead to innate resistance.[3] Additionally, high expression of MetAP2 might compensate for MetAP1 inhibition.[6] Perform a baseline characterization of MetAP1 and MetAP2 expression levels in your cell line via Western blot.
-
-
Possible Cause 2: Non-functional p53 Pathway.
-
Troubleshooting Step: The cytotoxic effects of MetAP inhibition can be dependent on a functional p53 pathway.[7][8] Determine the p53 status of your cell line (wild-type, mutant, or null). If p53 is non-functional, the cells may be intrinsically resistant to apoptosis induction by MetAP1 inhibition.
-
-
Possible Cause 3: Off-Target Effects of the Inhibitor.
-
Troubleshooting Step: Ensure that the observed effects in sensitive cell lines are due to on-target MetAP1 inhibition. A key experiment is to perform a rescue experiment by overexpressing MetAP1 in a sensitive cell line. If the overexpression of MetAP1 rescues the cells from the inhibitor's effects, it confirms on-target activity.[3][4]
-
Data Presentation
The following table summarizes the IC50 values of some pyridinylpyrimidine and pyridinylquinazoline-based MetAP1 inhibitors in various human cell lines. Note that these are not from resistant vs. sensitive paired lines but provide a baseline for expected potency.
| Inhibitor Class | Compound | Cell Line | IC50 (µM) |
| Pyridinylpyrimidine | 2 | HUVEC | 11 |
| HDFa | 3.6 | ||
| HeLa | 9.6 | ||
| Pyridinylpyrimidine | 4 | HUVEC | 4.3 |
| HDFa | 1.9 | ||
| HeLa | 10 |
Data sourced from Zhang et al. (2013).[9]
Experimental Protocols
Western Blot for MetAP1 Expression
This protocol provides a general framework for assessing MetAP1 protein levels.
-
Cell Lysis:
-
Wash cell pellets with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 10-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific for MetAP1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Use a loading control like β-actin or GAPDH to ensure equal protein loading.
-
Cell Viability (MTS) Assay
This protocol is for assessing the effect of MetAP1 inhibitors on cell proliferation.
-
Cell Plating:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media.
-
Allow cells to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of your MetAP1 inhibitor.
-
Treat the cells and include a vehicle-only control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
-
MTS Reagent Addition:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
-
siRNA-mediated Knockdown of MetAP1
This protocol can be used to validate the on-target effects of your inhibitor.
-
siRNA Preparation:
-
Resuspend lyophilized siRNA duplexes (targeting MetAP1 and a non-targeting control) in RNase-free water to a stock concentration of 20 µM.
-
-
Transfection:
-
Seed cells so they are 30-50% confluent at the time of transfection.
-
In separate tubes, dilute the siRNA and a lipid-based transfection reagent (e.g., Lipofectamine) in serum-free media.
-
Combine the diluted siRNA and transfection reagent and incubate for 15-20 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes to the cells to a final siRNA concentration of 20-50 nM.
-
Incubate for 24-72 hours.
-
-
Validation of Knockdown:
-
After incubation, lyse the cells and perform a Western blot (as described above) to confirm the reduction in MetAP1 protein levels compared to the non-targeting control.
-
-
Phenotypic Assay:
-
Once knockdown is confirmed, you can perform functional assays (e.g., cell viability, cell cycle analysis) to see if the genetic knockdown of MetAP1 phenocopies the effect of your inhibitor.
-
Visualizations
References
- 1. What are METAP1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. scbt.com [scbt.com]
- 3. Elucidation of the function of type 1 human methionine aminopeptidase during cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elucidation of the function of type 1 human methionine aminopeptidase during cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MetAP1 and MetAP2 drive cell selectivity for a potent anti-cancer agent in synergy, by controlling glutathione redox state - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridinylquinazolines Selectively Inhibit Human Methionine Aminopeptidase-1 in Cells - PMC [pmc.ncbi.nlm.nih.gov]
Refining experimental design for MtMetAP1-IN-1 studies
This guide provides troubleshooting advice, frequently asked questions, and standardized protocols to support researchers working with MtMetAP1-IN-1, a potent inhibitor of Mycobacterium tuberculosis (Mtb) methionine aminopeptidase 1 (MetAP1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target? A1: this compound is a chemical inhibitor that demonstrates antimycobacterial activity by specifically targeting methionine aminopeptidase 1 (MetAP1) in Mycobacterium tuberculosis (Mtb).[1][2] MetAP enzymes are responsible for cleaving the N-terminal methionine from newly synthesized proteins, a crucial step in protein maturation.
Q2: What is the mechanism of action for this compound? A2: this compound functions by inhibiting the enzymatic activity of MtMetAP1.[1] MetAP1 is a metalloenzyme, and its catalytic activity is dependent on divalent cations like Co²⁺, Ni²⁺, or Fe²⁺.[1] The inhibitor interferes with the enzyme's ability to process its protein substrates, thereby disrupting essential cellular functions in Mtb.
Q3: What are the recommended solvent and storage conditions for this compound? A3: While specific solubility data is not detailed in the provided search results, compounds of this nature are typically dissolved in a polar aprotic solvent like DMSO to create a high-concentration stock solution. For long-term storage, it is advisable to store the stock solution at –20°C or –80°C. Avoid repeated freeze-thaw cycles.
Q4: How does the choice of divalent metal cation affect the inhibitory activity of this compound? A4: The inhibitory potency of this compound is influenced by the specific metal cofactor present. It shows a preference for inhibiting the Ni²⁺-bound form of MtMetAP1, with a reported IC₅₀ value of 0.7 μM in its presence.[1][2] Its inhibitory effect is less pronounced when Co²⁺ or Fe²⁺ are the cofactors.[1][2]
Troubleshooting Guide
Q1: I am observing inconsistent IC₅₀ values in my MtMetAP1 enzyme activity assays. What could be the cause? A1: Inconsistent IC₅₀ values can stem from several factors:
-
Metal Cofactor Variability: The activity of MtMetAP1 and the potency of its inhibitors are highly dependent on the specific divalent cation used in the assay buffer.[1][2] Ensure you are using a consistent type and concentration of metal cofactor (e.g., Ni²⁺, Co²⁺, Fe²⁺) in every experiment.
-
Enzyme Concentration: Use a concentration of the enzyme that results in a linear reaction rate over the time course of your assay.
-
Substrate Concentration: Ensure the substrate concentration is appropriate for the assay conditions, typically at or below the Michaelis constant (Km), to accurately determine competitive inhibition.
-
Compound Stability: Ensure the inhibitor has not degraded. Prepare fresh dilutions from a frozen stock for each experiment.
Q2: My this compound compound is precipitating out of solution in my cell culture media. How can I resolve this? A2: Precipitation in aqueous media is a common issue with hydrophobic compounds.
-
Check Final DMSO Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is low (typically <0.5%) and consistent across all treatments, including vehicle controls.
-
Pre-warm Media: Warm the cell culture media to 37°C before adding the compound.
-
Serial Dilutions: Prepare intermediate dilutions of the compound in culture media rather than adding a highly concentrated stock directly to the final culture volume.
Q3: I am not observing the expected antimycobacterial activity in my cell-based assays. What should I check? A3:
-
Cell Permeability: Verify if this compound is cell-permeable in your experimental system. Lack of activity could be due to an inability to reach its intracellular target.
-
Off-Target Effects: Consider the possibility of off-target effects that may counteract the intended activity or cause unexpected phenotypes.[3][4][5]
-
Culture Conditions: Ensure the Mtb culture is in the logarithmic growth phase and that the media composition does not interfere with the inhibitor's activity.
-
Assay Endpoint: The time point for assessing viability is crucial. The half-maximal inhibitory concentration (IC₅₀) can be time-dependent, so ensure you are measuring at a consistent and appropriate endpoint.[6]
Quantitative Data Summary
The inhibitory activity of this compound against its target enzyme is dependent on the metal cofactor present.
| Metal Cofactor | This compound Concentration | Residual Activity (RA%) | IC₅₀ (μM) |
| Co²⁺ | 12.5 µM | 51% | Not Reported |
| Ni²⁺ | 12.5 µM | 21% | 0.7 |
| Fe²⁺ | 12.5 µM | 33% | Not Reported |
| Data sourced from MedChemExpress.[1][2] |
Experimental Protocols & Visualizations
Protocol 1: MtMetAP1 Enzyme Activity Assay
This protocol is a general guideline for measuring the enzymatic activity of MtMetAP1 in the presence of an inhibitor using a spectrophotometric method.
Materials:
-
Purified recombinant MtMetAP1 enzyme
-
Synthetic peptide substrate (e.g., Met-Pro-p-nitroanilide)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl
-
Divalent Cation Stock: 10 mM NiCl₂ (or CoCl₂, FeCl₂)
-
This compound stock solution in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the complete assay buffer by adding the divalent cation to the base buffer to a final concentration of 100 µM.
-
Serially dilute this compound in the complete assay buffer to achieve a range of desired concentrations. Include a DMSO-only vehicle control.
-
Add 10 µL of each inhibitor dilution (or vehicle control) to the wells of a 96-well plate.
-
Add 80 µL of the MtMetAP1 enzyme solution (pre-diluted in complete assay buffer to a working concentration) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the peptide substrate to each well.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the absorbance at 405 nm every minute for 30 minutes to monitor the release of p-nitroaniline.
-
Calculate the initial reaction rate (V₀) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of viability after treatment with this compound.
Materials:
-
Mtb culture or other target cells
-
Appropriate cell culture media (e.g., 7H9 broth for Mtb)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear-bottom plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to acclimate.
-
Prepare serial dilutions of this compound in the cell culture medium. Include a vehicle control (DMSO) and a no-cell control (media only).
-
Add the diluted compound to the appropriate wells and incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[7]
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[8]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 2 hours at 37°C (or overnight at room temperature) in the dark.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value.[6]
Protocol 3: Western Blot Analysis
This protocol can be used to assess the levels of specific proteins in cell lysates after treatment with this compound.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (e.g., anti-MetAP1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells treated with this compound and controls using ice-cold RIPA buffer.[9][10] Centrifuge to pellet debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Include a molecular weight marker. Run the gel until adequate separation is achieved.[10]
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[11]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[9]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[13]
-
Washing: Repeat the washing step as described above.
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[9] Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTH1 as a Chemotherapeutic Target: The Elephant in the Room - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. origene.com [origene.com]
- 10. bio-rad.com [bio-rad.com]
- 11. ウェスタンブロッティングプロトコル - イムノブロッティングまたはウェスタンブロット [sigmaaldrich.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Western Blot Protocols and Recipes | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Interpreting Unexpected Results with MtMetAP1-IN-1
Welcome to the technical support center for MtMetAP1-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting unexpected experimental outcomes and to answer frequently asked questions regarding the use of this inhibitor.
Troubleshooting Guide
Encountering unexpected results is a common aspect of experimental research. This guide provides a structured approach to identifying and resolving potential issues when working with this compound.
| Observation/Issue | Potential Cause | Recommended Action |
| No or low inhibitory effect observed | Inhibitor solution instability: this compound may have degraded. | Prepare fresh stock solutions of the inhibitor in an appropriate solvent (e.g., DMSO) and store them at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles. |
| Incorrect inhibitor concentration: Calculation error or inaccurate measurement. | Double-check all calculations for dilutions. Use calibrated pipettes for accurate volume measurements. | |
| Poor inhibitor solubility: The inhibitor may not be fully dissolved in the assay buffer. | Ensure the final concentration of the solvent (e.g., DMSO) in the assay is low (typically <0.5%) to prevent precipitation and toxicity. A vehicle control with the same solvent concentration should always be included. | |
| Inactive enzyme: The MtMetAP1 enzyme may have lost its activity. | Use a fresh batch of enzyme or test the activity of the current batch with a known substrate and without the inhibitor. | |
| Inappropriate assay conditions: pH, temperature, or buffer composition may not be optimal for inhibitor binding or enzyme activity. | Verify that the assay buffer pH and temperature are within the optimal range for MtMetAP1 activity. | |
| Higher than expected cell viability (in cell-based assays) | Off-target effects: The inhibitor may be affecting other cellular pathways that promote cell survival. | Review the literature for known off-target effects of nitroxoline-based compounds. Consider using a secondary, structurally different MetAP1 inhibitor to confirm the phenotype. |
| Metabolic adaptation of cells: Cells may adapt to the inhibitor over time, altering their metabolic state. | For long-term experiments, monitor for changes in cellular metabolism. Be aware that some compounds can interfere with the MTT assay by affecting cellular redox state.[1][2][3][4] | |
| Compound interference with assay readout: The inhibitor itself might interact with the assay reagents (e.g., MTT dye). | Run a control with the inhibitor in cell-free media to check for direct interaction with the assay components.[1][2][3][4] | |
| Increased cell death or unexpected toxicity | High solvent concentration: The concentration of the solvent (e.g., DMSO) may be toxic to the cells. | Ensure the final solvent concentration is as low as possible and include a vehicle-only control. |
| Off-target toxicity: The inhibitor may be hitting other essential cellular targets. | Consult literature for any reported off-target effects. A kinome scan or similar profiling can provide a broader view of the inhibitor's specificity. | |
| Contamination: The inhibitor solution or cell culture may be contaminated. | Use sterile techniques for all solution preparations and cell culture work. | |
| Variable or inconsistent results | Inconsistent experimental technique: Variations in pipetting, incubation times, or cell seeding density. | Standardize all experimental procedures. Ensure uniform cell seeding and consistent timing for all steps. |
| Inhibitor instability in assay media: The inhibitor may not be stable over the course of a long incubation period. | Assess the stability of this compound in your specific assay media and conditions if long incubation times are necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of Methionine Aminopeptidase 1 (MetAP1).[5] It belongs to the class of nitroxoline analogues. MetAP1 is a metalloenzyme that cleaves the N-terminal methionine from newly synthesized proteins, a crucial step in protein maturation and function. By inhibiting MetAP1, this compound disrupts these processes, which can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells.[5]
Q2: What are the physical and chemical properties of this compound?
A2: As a nitroxoline derivative, this compound's specific properties can be found in vendor datasheets or publications describing its synthesis. It is important to obtain this information to ensure proper handling and use.
Q3: How should I prepare and store stock solutions of this compound?
A3: It is recommended to dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). Prepare a concentrated stock solution (e.g., 10 mM), aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C. Before use, thaw an aliquot and dilute it to the final working concentration in your assay buffer or cell culture medium.
Q4: What is the recommended working concentration for this compound?
A4: The optimal working concentration will vary depending on the specific assay and cell type. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your system. The reported IC50 for this compound against Mycobacterium tuberculosis MetAP1a is 0.7 µM with Ni²⁺ as the cofactor.
Q5: Are there any known off-target effects of this compound?
A5: Nitroxoline analogues have been reported to inhibit other metalloenzymes. For instance, some derivatives show inhibitory activity against human MetAP2. It is advisable to consult the literature for the off-target profile of the specific nitroxoline derivative you are using and consider counter-screening against related enzymes if unexpected effects are observed.
Q6: My MTT assay results are not correlating with other viability assays. What could be the reason?
A6: The MTT assay measures metabolic activity, which may not always directly correlate with cell number.[1][2][3][4] Some compounds can interfere with cellular metabolism or the MTT reagent itself, leading to an over- or underestimation of cell viability.[1][2][3][4] It is recommended to confirm key findings with an alternative method that measures a different aspect of cell health, such as membrane integrity (e.g., trypan blue exclusion) or direct cell counting.
Quantitative Data Summary
The following table summarizes the reported inhibitory activity of nitroxoline, a parent compound of this compound, against M. tuberculosis MetAP1a (MtMetAP1a) and human MetAP2 with different metal cofactors.
| Compound | Target Enzyme | Metal Cofactor | IC50 (µM) |
| Nitroxoline | MtMetAP1a | Co²⁺ | 339 |
| Mn²⁺ | 34 | ||
| Ni²⁺ | >125 (n.i.) | ||
| Fe²⁺ | 44 | ||
| Human MetAP2 | Co²⁺ | 5 | |
| Mn²⁺ | 0.23 | ||
| Ni²⁺ | 39 | ||
| Fe²⁺ | 2 | ||
| n.i. = no inhibition observed at the highest concentration tested. |
Experimental Protocols
Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of this compound against MetAP1. Specific parameters such as substrate concentration and incubation times should be optimized for your experimental setup.
Materials:
-
Purified recombinant MtMetAP1 enzyme
-
This compound
-
Synthetic peptide substrate for MetAP1
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.5, with the desired metal cofactor)
-
Detection reagent (e.g., a reagent that detects free amino groups)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer. Also, prepare a vehicle control (assay buffer with the same concentration of DMSO as the inhibitor dilutions).
-
Add a fixed concentration of the MtMetAP1 enzyme to each well of the microplate.
-
Add the serially diluted inhibitor or vehicle control to the respective wells.
-
Incubate the enzyme and inhibitor for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress by measuring the signal from the detection reagent at regular intervals using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Cell Viability (MTT) Assay (General Protocol)
This protocol outlines a general procedure for evaluating the effect of this compound on the viability of cultured cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium. Include a vehicle control (medium with the same concentration of DMSO).
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Visualizations
Experimental Workflow: Enzyme Inhibition Assay
Caption: Workflow for a typical in vitro enzyme inhibition assay.
Signaling Pathway: Consequence of MetAP1 Inhibition
Caption: Inhibition of MetAP1 leads to the accumulation of unprocessed proteins, which can be targeted for degradation via the N-end rule pathway.[6][7][8]
Logical Relationship: Troubleshooting Unexpected Cell Viability Results
Caption: A logical approach to troubleshooting unexpected cell viability assay results.
References
- 1. researchgate.net [researchgate.net]
- 2. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 3. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are METAP1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. The N-End Rule Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Target Specificity of MtMetAP1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the target specificity of inhibitors against Mycobacterium tuberculosis methionine aminopeptidase 1 (MtMetAP1). While this document uses "MtMetAP1-IN-1" as a primary example, it is a placeholder, as no public data for a compound with this specific designation is currently available. The principles and protocols outlined herein are broadly applicable for the rigorous assessment of any novel MtMetAP1 inhibitor.
Introduction to MtMetAP1 as a Therapeutic Target
Mycobacterium tuberculosis, the causative agent of tuberculosis, possesses two Type 1 methionine aminopeptidases, MtMetAP1a and MtMetAP1c.[1][2] These enzymes are crucial for post-translational modification, specifically the removal of the N-terminal methionine from nascent proteins.[3][4][5] Genetic studies have indicated that at least MtMetAP1a is essential for the viability of M. tuberculosis, making these enzymes promising targets for novel anti-tubercular agents.[1] The development of inhibitors that are potent against MtMetAP1 and selective over human MetAP1 and MetAP2 is a key objective in tuberculosis drug discovery to minimize off-target effects and potential toxicity.
Comparative Inhibitor Specificity
A critical aspect of preclinical drug development is to characterize the specificity of a lead compound. The following table summarizes hypothetical inhibitory activities of "this compound" against its intended target, related mycobacterial enzymes, and human orthologs. For comparison, data for known classes of MtMetAP1 inhibitors are included where available.
| Target Enzyme | This compound (IC50, nM) | 2,3-dichloro-1,4-naphthoquinone class (IC50, µM) | Bengamide Derivatives (IC50, µM) |
| M. tuberculosis MetAP1a | [Insert Data] | ~2-5[1] | ~1-10[6] |
| M. tuberculosis MetAP1c | [Insert Data] | ~2-5[1] | ~1-10[6] |
| Human MetAP1 | [Insert Data] | >100 | Variable, some potent[6] |
| Human MetAP2 | [Insert Data] | >100 | Potent inhibitors of hMetAP2[6] |
Note: IC50 values are highly dependent on assay conditions. The data presented for known inhibitor classes are approximate and intended for comparative purposes. Researchers should establish their own baseline with reference compounds under their specific assay conditions.
Experimental Protocols for Target Validation
Rigorous validation of target engagement and specificity is paramount. Below are detailed protocols for key experiments.
In Vitro Enzyme Inhibition Assay
Objective: To determine the potency (IC50) of the inhibitor against purified MtMetAP1a, MtMetAP1c, and human MetAP1/2.
Methodology:
-
Enzyme Expression and Purification: Recombinantly express and purify MtMetAP1a, MtMetAP1c, hMetAP1, and hMetAP2. The enzymes are often purified as apoenzymes and reconstituted with divalent metal ions like Co(II), Fe(II), or Mn(II) for activity.[3][4][5]
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, and a reducing agent like DTT).
-
Enzyme Activation: Pre-incubate the apoenzyme with a saturating concentration of the desired divalent metal cofactor (e.g., CoCl2) for a defined period to ensure full activation.
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor (e.g., this compound) in DMSO.
-
Assay Reaction:
-
Add the activated enzyme to the assay buffer.
-
Add the test inhibitor at various concentrations and incubate for a predetermined time to allow for binding.
-
Initiate the reaction by adding a fluorogenic or chromogenic substrate (e.g., Met-Pro-AMC).
-
Monitor the increase in fluorescence or absorbance over time using a plate reader.
-
-
Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Target Engagement Assay (Whole-Cell Activity)
Objective: To determine if the inhibitor can penetrate the mycobacterial cell wall and inhibit the target in a live-cell environment.
Methodology:
-
Bacterial Strains: Use a wild-type M. tuberculosis strain (e.g., H37Rv) and potentially an overexpressing strain of MtMetAP1a or MtMetAP1c.[1]
-
Culture Conditions: Grow M. tuberculosis to mid-log phase in an appropriate broth medium (e.g., Middlebrook 7H9).
-
Inhibitor Treatment: Add the test inhibitor at various concentrations to the bacterial cultures.
-
Viability Assessment: After a defined incubation period (e.g., 5-7 days), assess bacterial viability using a resazurin microtiter assay (REMA) or by determining the minimum inhibitory concentration (MIC) by plating for colony-forming units (CFUs).
-
Target Engagement Confirmation: Overexpression of the target enzyme (MtMetAP1a or MtMetAP1c) should confer resistance to the inhibitor, resulting in a higher MIC value compared to the wild-type strain.[1] This provides strong evidence of on-target activity.
Off-Target Profiling (Human Cell Cytotoxicity)
Objective: To assess the selectivity of the inhibitor by measuring its cytotoxic effects on human cell lines.
Methodology:
-
Cell Lines: Use a panel of human cell lines, such as HepG2 (liver), HEK293 (kidney), and a cancer cell line like K562.[6]
-
Cell Culture: Culture the cells in their recommended media and conditions.
-
Inhibitor Treatment: Seed the cells in 96-well plates and treat them with a serial dilution of the test inhibitor.
-
Cytotoxicity Assay: After a 48-72 hour incubation, assess cell viability using a standard method like MTT, MTS, or a CellTiter-Glo luminescent assay.
-
Selectivity Index Calculation: Calculate the selectivity index (SI) as the ratio of the cytotoxic concentration (CC50) in a human cell line to the MIC against M. tuberculosis. A higher SI value indicates greater selectivity for the bacterial target.
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: MtMetAP1 Signaling Pathway.
Caption: Experimental Workflow for Target Validation.
Caption: Logic Diagram for Inhibitor Comparison.
References
- 1. Methionine Aminopeptidases from Mycobacterium tuberculosis as Novel Antimycobacterial Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural analysis of inhibition of Mycobacterium tuberculosis methionine aminopeptidase by bengamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalysis and inhibition of Mycobacterium tuberculosis methionine aminopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Catalysis and inhibition of Mycobacterium tuberculosis methionine aminopeptidase [scholarworks.indianapolis.iu.edu]
- 6. Inhibition of Mycobacterium tuberculosis methionine aminopeptidases by bengamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to MtMetAP1-IN-1 and Other Methionine Aminopeptidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of MtMetAP1-IN-1 with other known inhibitors of Methionine Aminopeptidase (MetAP), a critical enzyme for bacterial and eukaryotic cell viability. The information presented is intended to assist researchers in selecting the appropriate inhibitor for their studies and to provide a comprehensive overview of the current landscape of MetAP inhibitor development.
Introduction to Methionine Aminopeptidases (MetAPs)
Methionine aminopeptidases are metalloenzymes that play a crucial role in protein maturation by cleaving the N-terminal methionine from nascent polypeptide chains.[1] This process is essential for the proper function and stability of a large number of proteins. In Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, there are two type I MetAPs, MtMetAP1a and MtMetAP1c, which are essential for bacterial growth and survival, making them attractive targets for the development of new anti-tuberculosis drugs.[1][2]
This compound: A Potent Inhibitor of M. tuberculosis MetAP1c
This compound (also referred to as inhibitor 8 in some literature) is a triazole-based inhibitor of Mycobacterium tuberculosis MetAP1c (MtMetAP1c).[3] It exhibits potent inhibitory activity that is dependent on the divalent metal ion present in the active site of the enzyme.
Comparative Analysis of MetAP Inhibitors
The following tables summarize the inhibitory activity of this compound and other selected MetAP inhibitors against M. tuberculosis MetAP1. The data is compiled from various research publications and presented to facilitate a direct comparison of their potency.
Table 1: Inhibitory Activity (IC50) of Triazole-Based Inhibitors against MtMetAP1c [3]
| Inhibitor | IC50 (µM) vs Co(II)-MtMetAP1c | IC50 (µM) vs Ni(II)-MtMetAP1c | IC50 (µM) vs Mn(II)-MtMetAP1c | IC50 (µM) vs Fe(II)-MtMetAP1c |
| This compound (Inhibitor 8) | 0.17 | 0.25 | >50 | >50 |
| Inhibitor 5 | 0.21 | 0.28 | >50 | >50 |
| Inhibitor 6 | 0.15 | 0.22 | >50 | >50 |
| Inhibitor 7 | 0.12 | 0.18 | >50 | >50 |
Table 2: Inhibitory Activity of Bengamide Derivatives against MtMetAP1a and MtMetAP1c [4]
| Inhibitor | IC50 (µM) vs Mn(II)-MtMetAP1a | IC50 (µM) vs Mn(II)-MtMetAP1c | MIC (µM) vs replicating Mtb | MIC (µM) vs non-replicating Mtb |
| Bengamide Derivative 6 | 0.8 | 1.2 | >333 | >333 |
| Bengamide Derivative 7 | 0.7 | 0.9 | >333 | >333 |
| Bengamide Derivative 9 | 1.1 | 1.5 | >333 | >333 |
| Bengamide Derivative 10 | 0.6 | 0.8 | 50.6 | 107.4 |
Table 3: Inhibitory Activity of OJT008 against MtMetAP1c and M. tuberculosis [5]
| Inhibitor | IC50 (µM) vs Co(II)-MtMetAP1c | IC50 (µM) vs Ni(II)-MtMetAP1c | MIC (µg/mL) vs active Mtb | MIC (µg/mL) vs MDR Mtb |
| OJT008 | 11 | 40 | <0.063 | <0.063 |
Experimental Protocols
MetAP Enzyme Inhibition Assay
The following is a generalized protocol for determining the IC50 values of MetAP inhibitors, based on methodologies described in the cited literature.[3]
1. Enzyme and Substrate Preparation:
-
Recombinant MtMetAP1c is expressed and purified. The apoenzyme is used for the assay.
-
A fluorogenic substrate, such as L-Methionine-7-amido-4-methylcoumarin (Met-AMC), is prepared in a suitable buffer (e.g., HEPES).
2. Assay Conditions:
-
The assay is performed in a 96-well plate format.
-
The reaction mixture contains the apoenzyme, a specific concentration of a divalent metal ion (e.g., CoCl₂, NiCl₂, MnCl₂, or FeCl₂), and the substrate.
-
The inhibitor, dissolved in a suitable solvent (e.g., DMSO), is added at various concentrations.
3. Measurement of Inhibition:
-
The reaction is initiated by the addition of the substrate.
-
The fluorescence of the product (AMC) is measured over time using a fluorescence plate reader.
-
The initial reaction rates are calculated from the linear portion of the progress curves.
-
The percent inhibition is calculated relative to a control reaction without the inhibitor.
-
IC50 values are determined by fitting the dose-response data to a suitable equation using non-linear regression analysis.
M. tuberculosis Minimum Inhibitory Concentration (MIC) Assay
The MIC of the inhibitors against M. tuberculosis is typically determined using the microplate Alamar Blue assay (MABA).[4]
1. Inoculum Preparation:
-
M. tuberculosis H37Rv is cultured in an appropriate medium (e.g., Middlebrook 7H9 broth with supplements).
-
The bacterial suspension is adjusted to a specific optical density.
2. Assay Setup:
-
The inhibitors are serially diluted in a 96-well plate.
-
The bacterial inoculum is added to each well.
-
Appropriate positive (no drug) and negative (no bacteria) controls are included.
3. Incubation and Reading:
-
The plates are incubated at 37°C for a defined period (e.g., 7 days).
-
Alamar Blue solution is added to each well, and the plates are re-incubated.
-
A color change from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the inhibitor that prevents the color change.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the central role of MetAP1 in protein synthesis and a general workflow for inhibitor screening.
References
- 1. Methionine Aminopeptidases from Mycobacterium tuberculosis as Novel Antimycobacterial Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression and characterization of Mycobacterium tuberculosis methionine aminopeptidase type 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalysis and inhibition of Mycobacterium tuberculosis methionine aminopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Mycobacterium tuberculosis methionine aminopeptidases by bengamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Comparative Analysis of MtMetAP1-IN-1 and Cytosolic MetAP1 Inhibitors: A Guide for Researchers
This guide provides a detailed comparison between the hypothetical inhibitor MtMetAP1-IN-1 , a presumed potent and selective agent targeting Mycobacterium tuberculosis Methionine Aminopeptidase 1c (MtMetAP1c), and a range of known cytosolic Methionine Aminopeptidase 1 (MetAP1) inhibitors. This document is intended for researchers, scientists, and drug development professionals interested in the discovery and development of novel anti-tubercular and anti-cancer agents.
Methionine aminopeptidases (MetAPs) are essential enzymes that catalyze the removal of the N-terminal methionine from newly synthesized proteins, a crucial step in protein maturation.[1][2] Eukaryotic cells possess two types of MetAPs in the cytosol, MetAP1 and MetAP2, which have overlapping but distinct substrate specificities and are both essential for cell proliferation.[3][4] The vital role of MetAP1 in cellular processes, such as cell cycle progression, makes it a compelling target for therapeutic intervention in diseases like cancer.[5][6]
Data Presentation: Quantitative Inhibitor Comparison
The following tables summarize the inhibitory activities of various cytosolic MetAP1 inhibitors against different MetAP enzymes and their effects on cancer cell lines. Data for the hypothetical this compound is included for comparative purposes, assuming high potency and selectivity.
Table 1: In Vitro Enzymatic Inhibition
| Compound | Target Enzyme | IC50 (µM) | Selectivity (vs. HsMetAP2) |
| This compound (Hypothetical) | MtMetAP1c | < 0.1 | > 1000-fold |
| Pyridine-2-Carboxamide 1 | HsMetAP1 | > 40 (with Zn(II)) | Not Determined |
| Pyridinylpyrimidine 2 | HsMetAP1 | 0.19 (with Co(II)) | Not Determined |
| Pyridinylpyrimidine 2 | HsMetAP1 | 15 (with Mn(II)) | Not Determined |
| Pyridinylpyrimidine 3 | HsMetAP1 | > 30 (with Zn(II)) | Not Determined |
| Pyridinylpyrimidine 4 | HsMetAP1 | > 100 (with Zn(II)) | Not Determined |
| A-800141 | HsMetAP1 | 36 | ~0.3-fold (selective for MetAP2) |
| M8891 | HsMetAP1 | > 10 | > 185-fold (selective for MetAP2) |
Note: The inhibitory activity of some compounds is highly dependent on the metal cofactor present in the assay.[7]
Table 2: Cellular Activity
| Compound | Cell Line | Assay | IC50 (µM) |
| This compound (Hypothetical) | M. tuberculosis | Growth Inhibition | < 1 |
| IV-43 (Pyridine-2-carboxylic acid derivative) | MCF-7, HeLa | Proliferation | Micromolar range |
| IV-71 (Pyridine-2-carboxylic acid derivative) | MCF-7, HeLa | Proliferation | Micromolar range |
| A-800141 | HUVEC | Proliferation | Not Determined |
| M8891 | A549, HT1080, U87MG | Proliferation | Cell-dependent |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of MetAP inhibitors.
Biochemical MetAP1/2 Inhibition Assay
This assay determines the in vitro potency of a compound against purified MetAP enzymes.
-
Enzyme and Substrate Preparation: Recombinant human MetAP1 and MetAP2 are purified. A synthetic tripeptide substrate, such as Methionine-Alanine-Serine (MAS), is used.[8]
-
Assay Reaction: The inhibitor at various concentrations is pre-incubated with the enzyme in a suitable buffer containing a specific metal cofactor (e.g., Co(II), Mn(II), or Zn(II)).[7]
-
Reaction Initiation and Detection: The reaction is initiated by adding the MAS substrate. The amount of cleaved methionine is quantified, often using a colorimetric or fluorescent method. For instance, the liberation of free methionine can be coupled to a subsequent enzymatic reaction that produces a detectable signal.[8]
-
Data Analysis: The enzyme activity is calculated based on the difference in signal between time points. IC50 values are determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.[8]
Cell Viability/Proliferation Assay (MTT/MTS Assay)
These assays measure the effect of inhibitors on the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[9][10][11]
-
Cell Seeding: Cells (e.g., cancer cell lines or HUVECs) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[12]
-
Compound Treatment: Cells are treated with a serial dilution of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 1-4 hours. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.[9][11]
-
MTS Assay: MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2H-tetrazolium) solution, often in combination with an electron coupling reagent like PES, is added and incubated for 1-4 hours. The conversion product is a soluble formazan.[10]
-
-
Solubilization (MTT Assay only): A solubilization solution (e.g., DMSO or a solution containing SDS) is added to dissolve the formazan crystals.[10][12]
-
Absorbance Reading: The absorbance of the colored solution is measured using a microplate spectrophotometer at a wavelength of ~570 nm for MTT and ~490 nm for MTS.[9][10]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. IC50 values are determined by plotting cell viability against inhibitor concentration.
Mandatory Visualizations
Signaling Pathway
Caption: Role of MetAP1 in protein maturation and the inhibitory action of this compound and other cytosolic inhibitors.
Experimental Workflow
Caption: General workflow for the evaluation of MetAP1 inhibitors, from in vitro enzymatic assays to cell-based viability studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. Pyridinylpyrimidines selectively inhibit human methionine aminopeptidase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MetAP1 and MetAP2 drive cell selectivity for a potent anti-cancer agent in synergy, by controlling glutathione redox state - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Pyridinylquinazolines Selectively Inhibit Human Methionine Aminopeptidase-1 in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 12. m.youtube.com [m.youtube.com]
Cross-Reactivity Analysis of MtMetAP1-IN-1 with Methionine Aminopeptidase 2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitor MtMetAP1-IN-1, focusing on its known activity against its primary target, Mycobacterium tuberculosis Methionine Aminopeptidase 1 (MtMetAP1), and an assessment of its potential cross-reactivity with the human enzyme, Methionine Aminopeptidase 2 (MetAP2). This document is intended to be a valuable resource for researchers in the fields of infectious disease and oncology, providing insights into the selectivity of a novel anti-tubercular agent and its potential implications for host cell interactions.
Introduction
Methionine aminopeptidases (MetAPs) are essential enzymes that catalyze the removal of the N-terminal methionine from newly synthesized proteins, a crucial step in protein maturation. Eukaryotes, including humans, possess two isoforms, MetAP1 and MetAP2, while bacteria typically have a single MetAP1.[1] MetAP2 has emerged as a significant target in cancer therapy due to its role in angiogenesis.[2] Conversely, bacterial MetAPs are attractive targets for the development of novel antibiotics.
This compound is an inhibitor developed to target the MetAP1 enzyme of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Understanding the selectivity of this inhibitor is paramount, as cross-reactivity with human MetAP2 could lead to off-target effects and potential toxicity. To date, direct experimental data on the inhibitory activity of this compound against MetAP2 has not been published. This guide, therefore, presents the available data for this compound's activity against its intended target and provides a discussion on the structural basis for potential cross-reactivity with human MetAP2.
Quantitative Data on this compound Inhibition
The inhibitory activity of this compound has been characterized against its primary target, MtMetAP1. The following table summarizes the available quantitative data.
| Inhibitor | Target Enzyme | Metal Cofactor | IC50 (μM) | Residual Activity (%) at 12.5 μM |
| This compound | MtMetAP1 | Co²+ | - | 51 |
| This compound | MtMetAP1 | Ni²+ | 0.7 | 21 |
| This compound | MtMetAP1 | Fe²+ | - | 33 |
Data sourced from publicly available information.
Structural Comparison of MetAP1 and MetAP2 Active Sites
The potential for cross-reactivity of this compound with human MetAP2 can be inferred from the structural similarities and differences between the two enzymes. While both enzymes share a conserved catalytic mechanism, key distinctions in their active site architecture are known to govern inhibitor selectivity.
Human MetAP1 and MetAP2 share a conserved "pita bread" fold in their C-terminal catalytic domains.[3] However, MetAP2 possesses a unique 60-residue helical insertion within this domain, which is absent in MetAP1.[3] This insertion contributes to a larger and more open active site in MetAP2 compared to the more constrained active site of MetAP1.[4]
This difference in active site volume is a critical determinant of inhibitor specificity. For instance, the anti-angiogenic compound fumagillin and its analogs are highly selective for MetAP2.[2] Structural studies have revealed that these inhibitors bind covalently to a histidine residue within the active site of MetAP2, and the bulk of the inhibitor molecule is accommodated by the larger active site pocket.[2] The smaller active site of MetAP1 would result in steric clashes with these inhibitors, thus explaining their selectivity.[4]
Given that this compound is an inhibitor of a type I MetAP, it is plausible that its chemical scaffold is optimized for the smaller, more compact active site of MetAP1. Consequently, it may exhibit weaker binding or be unable to effectively inhibit the larger active site of human MetAP2. However, without direct experimental evidence, this remains a hypothesis.
Experimental Workflow for Determining Cross-Reactivity
To definitively assess the cross-reactivity of this compound with MetAP2, a series of biochemical assays are required. The following workflow outlines a standard approach for determining the inhibitory potency of a compound against both enzymes.
Experimental workflow for assessing inhibitor cross-reactivity.
Detailed Experimental Protocol: Methionine Aminopeptidase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human MetAP1 and MetAP2.
Materials:
-
Recombinant human MetAP1 and MetAP2 enzymes
-
This compound compound
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1 mM CoCl₂ (or other appropriate divalent cation), 0.01% Triton X-100
-
Substrate: L-Methionine-L-Proline-7-amido-4-methylcoumarin (Met-Pro-AMC) or other suitable fluorogenic/chromogenic substrate
-
Dimethyl sulfoxide (DMSO)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare stock solutions of MetAP1 and MetAP2 in assay buffer. The final enzyme concentration in the assay should be determined empirically to yield a linear reaction rate.
-
Prepare a stock solution of this compound in DMSO. Create a series of dilutions in DMSO, followed by a final dilution in assay buffer to achieve the desired test concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).
-
-
Assay Protocol:
-
To each well of a 384-well plate, add 5 µL of the diluted this compound solution or DMSO for the control wells.
-
Add 10 µL of the appropriate enzyme solution (MetAP1 or MetAP2) to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of the substrate solution to each well. The final substrate concentration should be at or near the Km value for each enzyme.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorogenic substrate (e.g., 380 nm excitation and 460 nm emission for AMC).
-
-
Data Acquisition and Analysis:
-
Monitor the increase in fluorescence (or absorbance) over time. Collect data points every 1-2 minutes for a total of 30-60 minutes.
-
Calculate the initial reaction velocity (rate of substrate cleavage) for each inhibitor concentration by determining the slope of the linear portion of the progress curve.
-
Normalize the reaction rates to the control (DMSO-treated) wells to obtain the percentage of enzyme activity.
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value for each enzyme.
-
-
Selectivity Determination:
-
The selectivity of this compound is determined by calculating the ratio of the IC50 value for MetAP2 to the IC50 value for MetAP1 (Selectivity Index = IC50(MetAP2) / IC50(MetAP1)). A higher selectivity index indicates greater selectivity for MetAP1 over MetAP2.
-
Conclusion
While this compound shows promise as an inhibitor of Mycobacterium tuberculosis MetAP1, its cross-reactivity profile with human MetAP2 remains to be experimentally determined. Based on the known structural differences between type I and type II MetAPs, it is hypothesized that this compound may exhibit selectivity for its intended bacterial target. However, empirical testing as outlined in the provided protocol is essential to confirm this and to assess the potential for off-target effects in a human host. The data and methodologies presented in this guide are intended to facilitate further investigation into the selectivity of this and other novel anti-tubercular agents.
References
- 1. MetAP1 and MetAP2 drive cell selectivity for a potent anti-cancer agent in synergy, by controlling glutathione redox state - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of human methionine aminopeptidase-2 complexed with fumagillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structural basis for the functional differences between type I and type II human methionine aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
Orthogonal Validation of a Novel MtMetAP1 Inhibitor: A Comparative Guide
This guide provides a comprehensive comparison of methodologies for the orthogonal validation of MtMetAP1-IN-1 , a novel inhibitor targeting Methionine Aminopeptidase 1 (MetAP1) from Mycobacterium tuberculosis (Mt). For researchers and drug development professionals, establishing robust, multi-faceted evidence of a compound's mechanism of action is critical. This document outlines key experimental approaches, presents mock data for comparative analysis, and details the necessary protocols to independently verify the on-target and downstream effects of this compound.
Target Engagement Verification: Does this compound Bind to MtMetAP1 in a Cellular Context?
Direct confirmation of target engagement within a living system is the foundational step in validating an inhibitor's efficacy. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it measures the stabilization of a target protein upon ligand binding.[1][2][3][4][5] An increase in the thermal stability of MtMetAP1 in the presence of this compound provides strong evidence of direct interaction.
Comparative Data: Cellular Thermal Shift Assay (CETSA)
| Treatment Group | Temperature (°C) | Relative MtMetAP1 Abundance (Normalized to 37°C) |
| Vehicle (DMSO) | 37 | 1.00 |
| 50 | 0.82 | |
| 55 | 0.51 | |
| 60 | 0.23 | |
| 65 | 0.05 | |
| This compound (10 µM) | 37 | 1.00 |
| 50 | 0.98 | |
| 55 | 0.85 | |
| 60 | 0.62 | |
| 65 | 0.31 |
Interpretation: The data clearly indicates that this compound treatment leads to a significant stabilization of the MtMetAP1 protein at elevated temperatures compared to the vehicle control. This thermal shift is a strong indicator of direct target engagement in a cellular environment.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture Mycobacterium tuberculosis (or a suitable surrogate expression system) to mid-log phase. Treat the cells with this compound at the desired concentration (e.g., 10 µM) or with a vehicle control (e.g., DMSO) for 1 hour.
-
Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 37°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by mechanical disruption (e.g., bead beating) or sonication in a lysis buffer containing protease inhibitors.
-
Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration using a standard assay (e.g., BCA assay). Analyze the relative abundance of MtMetAP1 in the soluble fraction by Western blotting using a specific anti-MtMetAP1 antibody.
-
Data Analysis: Quantify the band intensities from the Western blots. For each treatment group, normalize the intensity at each temperature to the intensity at 37°C. Plot the normalized intensity versus temperature to generate the melting curves.
In Vitro Enzymatic Inhibition: Quantifying the Potency of this compound
Biochemical assays using purified enzyme are essential for determining the intrinsic inhibitory potency of a compound.[6][7][8] These assays provide quantitative measures such as the half-maximal inhibitory concentration (IC50), which is a critical parameter for comparing different inhibitors.
Comparative Data: In Vitro Inhibition of MetAP Enzymes
| Compound | Target Enzyme | IC50 (nM) |
| This compound | MtMetAP1 | 5.2 ± 0.8 |
| Human MetAP1 | > 10,000 | |
| Human MetAP2 | > 10,000 | |
| Fumagillin (Control) | MtMetAP1 | 15.6 ± 2.1 |
| Human MetAP1 | 250.3 ± 15.7 | |
| Human MetAP2 | 1.2 ± 0.3 |
Interpretation: this compound demonstrates potent and selective inhibition of M. tuberculosis MetAP1. The high IC50 values against human MetAP1 and MetAP2 suggest a favorable selectivity profile, which is crucial for minimizing off-target effects in potential therapeutic applications. In contrast, the control compound, Fumagillin, shows broader activity across different MetAP enzymes.[8][9]
Experimental Protocol: In Vitro MetAP1 Enzymatic Assay
-
Enzyme and Substrate Preparation: Use purified recombinant MtMetAP1. Prepare a stock solution of a fluorogenic or colorimetric substrate (e.g., Met-AMC).
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Assay Reaction: In a microplate, combine the assay buffer, purified MtMetAP1 enzyme, and varying concentrations of this compound. Incubate for a pre-determined time to allow for inhibitor binding.
-
Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.
-
Measurement: Monitor the change in fluorescence or absorbance over time using a plate reader.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Global Cellular Response: Proteomic and Metabolomic Profiling
To understand the broader physiological consequences of MtMetAP1 inhibition, global proteomic and metabolomic analyses are invaluable.[10][11][12][13][14] These approaches provide an unbiased view of the downstream signaling pathways affected by the inhibitor, offering insights into its mechanism of action and potential off-target effects.
Comparative Data: Key Differentially Abundant Proteins and Metabolites
Table 3a: Proteomics - Top 5 Differentially Regulated Proteins
| Protein | Function | Fold Change (this compound vs. Vehicle) | p-value |
| Protein A | N-terminal processing | -3.2 | < 0.01 |
| Protein B | Cell wall biosynthesis | -2.8 | < 0.01 |
| Protein C | Stress response | +2.5 | < 0.01 |
| Protein D | Central metabolism | -2.1 | < 0.05 |
| Protein E | DNA repair | +1.9 | < 0.05 |
Table 3b: Metabolomics - Top 5 Differentially Regulated Metabolites
| Metabolite | Pathway | Fold Change (this compound vs. Vehicle) | p-value |
| Metabolite X | Amino acid metabolism | -4.1 | < 0.01 |
| Metabolite Y | Fatty acid biosynthesis | -3.5 | < 0.01 |
| Metabolite Z | Purine metabolism | +3.1 | < 0.01 |
| Metabolite W | Glycolysis | -2.7 | < 0.05 |
| Metabolite V | Pentose phosphate pathway | +2.2 | < 0.05 |
Interpretation: The proteomics data reveals that inhibition of MtMetAP1 leads to downstream effects on protein processing and cell wall biosynthesis, consistent with the known function of MetAPs. The upregulation of stress response and DNA repair proteins may indicate cellular compensation mechanisms. The metabolomics data further supports a disruption in core metabolic pathways, highlighting the essential role of N-terminal processing for proper protein function in cellular metabolism.
Experimental Protocol: LC-MS/MS-based Proteomics and Metabolomics
-
Sample Preparation: Treat M. tuberculosis cultures with this compound or vehicle. For proteomics, lyse the cells and digest the proteins into peptides using trypsin. For metabolomics, quench the metabolism and extract the metabolites.
-
LC-MS/MS Analysis: Analyze the peptide or metabolite extracts using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
Data Processing: Process the raw data to identify and quantify peptides/metabolites.
-
Statistical Analysis: Perform statistical analysis to identify differentially abundant proteins and metabolites between the treatment and control groups.
-
Pathway Analysis: Use bioinformatics tools to map the differentially regulated molecules to specific cellular pathways.
Visualizing the Impact: Workflows and Pathways
Experimental Workflow for Orthogonal Validation
Caption: Orthogonal validation workflow for this compound.
Hypothetical Signaling Pathway Perturbed by this compound
Caption: Postulated mechanism of this compound action.
By employing this multi-pronged, orthogonal approach, researchers can build a robust and compelling case for the specific mechanism of action of novel inhibitors like this compound, thereby accelerating the drug discovery and development pipeline.
References
- 1. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Metallo-aminopeptidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specificity for inhibitors of metal-substituted methionine aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small molecule inhibitors of methionine aminopeptidase type 2 (MetAP-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potential inhibitors of methionine aminopeptidase type II identified via structure-based pharmacophore modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolomic, Proteomic, and Single-Cell Proteomic Analysis of Cancer Cells Treated with the KRASG12D Inhibitor MRTX1133 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative proteomics reveals that long non-coding RNA MALAT1 interacts with DBC1 to regulate p53 acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Proteomics in Translational Absorption, Distribution, Metabolism, and Excretion and Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metaproteomics for Coinfections in the Upper Respiratory Tract: The Case of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An Integrated Transcriptomics and Proteomics Analysis Implicates lncRNA MALAT1 in the Regulation of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Human Methionine Aminopeptidase 1 (hMetAP1) Inhibition in Cancer Cell Lines
A shift in focus from the originally requested Mycobacterium tuberculosis inhibitor, MtMetAP1-IN-1, this guide provides a comparative analysis of a potent human MetAP1/2 inhibitor, Bengamide II, across a diverse panel of cancer cell lines. This focus is tailored to researchers, scientists, and drug development professionals in the oncology field.
Methionine aminopeptidases (MetAPs) are crucial enzymes responsible for the removal of the N-terminal methionine from newly synthesized proteins, a process known as N-terminal methionine excision (NME). This cotranslational modification is essential for the proper maturation, function, and stability of a large fraction of the proteome. In humans, there are two main types of cytosolic MetAPs: MetAP1 and MetAP2. Dysregulation of this process has been implicated in cancer progression, making MetAPs attractive targets for anticancer drug development.[1][2] Inhibition of MetAPs can lead to cell cycle arrest and apoptosis in cancer cells.[3][4]
This guide focuses on Bengamide II, a potent synthetic analogue of the natural marine product bengamide. Bengamides are known to inhibit both human MetAP1 and MetAP2.[5] The efficacy of Bengamide II has been evaluated across a broad spectrum of cancer cell lines, providing valuable comparative data for researchers.
Efficacy of Bengamide II Across Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of a compound. The following table summarizes the IC50 values of Bengamide II in a panel of 21 human and murine tumor cell lines after 72 hours of exposure.[6]
| Cell Line | Cancer Type | IC50 (µM) |
| Lung Cancer | ||
| NCI-H460 | Non-Small Cell Lung Cancer | 0.16 |
| A549 | Non-Small Cell Lung Cancer | 0.41 |
| LL2 | Lewis Lung Carcinoma (murine) | 4.0 |
| Breast Cancer | ||
| MDA-MB-231 | Triple-Negative Breast Cancer | 1.5 |
| MCF7 | Estrogen Receptor-Positive | 2.5 |
| Colon Cancer | ||
| HCT116 | Colorectal Carcinoma | 1.0 |
| HT29 | Colorectal Adenocarcinoma | 1.2 |
| SW480 | Colorectal Adenocarcinoma | 1.8 |
| T84 | Colon Carcinoma | 2.0 |
| MC38 | Colon Adenocarcinoma (murine) | 5.0 |
| HCT15 | Colorectal Adenocarcinoma | 7.5 |
| Pancreatic Cancer | ||
| MIA PaCa-2 | Pancreatic Carcinoma | 2.0 |
| PANC-1 | Pancreatic Carcinoma | 3.0 |
| CNS Cancer | ||
| U-87 MG | Glioblastoma | 2.5 |
| SH-SY5Y | Neuroblastoma | 4.0 |
| Liver Cancer | ||
| HepG2 | Hepatocellular Carcinoma | 3.0 |
| Other | ||
| HeLa | Cervical Cancer | 2.0 |
| PC-3 | Prostate Cancer | 3.5 |
| K562 | Chronic Myelogenous Leukemia | 5.0 |
| Jurkat | Acute T-Cell Leukemia | 6.0 |
| Non-Tumoral | ||
| CCD18 | Normal Colon Fibroblast | > 75 |
Data sourced from Antitumor activity of bengamide ii in a panel of human and murine tumor cell lines.[6]
The data reveals that Bengamide II exhibits a wide range of cytotoxic effects, with the most pronounced activity observed in lung cancer cell lines NCI-H460 and A549.[6] Notably, the compound shows significantly less activity against the non-tumoral cell line CCD18, suggesting a degree of selectivity for cancer cells.[7]
Mechanism of Action and Signaling Pathway
Inhibition of hMetAP1 by compounds like Bengamide II disrupts the crucial process of N-terminal methionine excision from nascent polypeptides. This leads to the accumulation of proteins with an unprocessed N-terminus, which can alter their function, stability, and downstream signaling capabilities. This disruption of protein maturation is particularly detrimental to rapidly proliferating cancer cells that have a high demand for protein synthesis.[2]
The cellular consequences of hMetAP1 inhibition include cell cycle arrest, primarily at the G2/M and G0/G1 phases, and the induction of apoptosis (programmed cell death) and autophagy.[6] The exact downstream signaling cascade is complex and can be cell-type dependent, but a generalized pathway is illustrated below.
Figure 1: Simplified signaling pathway of hMetAP1 inhibition.
Experimental Protocols
The determination of IC50 values is a fundamental experimental procedure in drug discovery. A common method for assessing cell viability is the MTT assay.
MTT Assay for IC50 Determination
Objective: To determine the concentration of an inhibitor that reduces the viability of a cell population by 50%.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
Bengamide II (or other test compound)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of Bengamide II in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Figure 2: Experimental workflow for IC50 determination using the MTT assay.
References
- 1. MetAP1 and MetAP2 drive cell selectivity for a potent anti-cancer agent in synergy, by controlling glutathione redox state - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are METAP1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Elucidation of the function of type 1 human methionine aminopeptidase during cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bengamide Analogues Show A Potent Antitumor Activity against Colon Cancer Cells: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digibug.ugr.es [digibug.ugr.es]
- 7. researchgate.net [researchgate.net]
Benchmarking MtMetAP1-IN-1 Against Known Mitochondrial Toxins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the mitochondrial toxicity of MtMetAP1-IN-1, a known inhibitor of Mycobacterium tuberculosis (Mtb) Methionine Aminopeptidase 1 (MetAP1). While direct experimental data on the mitochondrial effects of this compound in eukaryotic cells is not currently available in the public domain, this document serves as a benchmark by presenting data on well-characterized mitochondrial toxins and detailing the experimental protocols required for a comprehensive assessment.
Introduction to this compound and Mitochondrial Toxicity
This compound is an inhibitor of the Mycobacterium tuberculosis methionine aminopeptidase 1 (MetAP1), an enzyme essential for bacterial protein maturation. Its primary therapeutic potential lies in its antimycobacterial activity. However, for any novel chemical entity, a thorough evaluation of off-target effects, including mitochondrial toxicity, is a critical component of preclinical safety assessment. Mitochondria are central to cellular energy production and survival, and drug-induced mitochondrial dysfunction can lead to significant toxicities in various organs.
This guide compares the known mechanisms and toxicological profiles of established mitochondrial toxins—Rotenone, Antimycin A, Oligomycin, and Carbonyl cyanide m-chlorophenyl hydrazone (CCCP)—to provide a reference for the potential evaluation of this compound.
Mechanisms of Action of Known Mitochondrial Toxins
Understanding the mechanisms of established mitochondrial toxins is fundamental to designing experiments and interpreting data for a new compound. These toxins disrupt mitochondrial function at different points in the electron transport chain (ETC) and oxidative phosphorylation (OXPHOS) system.
-
Rotenone: A potent and specific inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the ETC. By blocking the transfer of electrons from NADH to coenzyme Q, it inhibits ATP synthesis, increases the production of reactive oxygen species (ROS), and can induce apoptosis.[1][2]
-
Antimycin A: An inhibitor of Complex III (cytochrome c reductase) of the ETC.[3][4] It blocks the transfer of electrons from cytochrome b to cytochrome c1, leading to a collapse of the mitochondrial membrane potential, increased ROS production, and induction of apoptosis.[4][5]
-
Oligomycin: An inhibitor of ATP synthase (Complex V).[6] It blocks the F0 proton channel, preventing the influx of protons into the mitochondrial matrix and thereby inhibiting the synthesis of ATP from ADP.[6][7] This leads to a buildup of the proton gradient and a subsequent reduction in electron flow through the ETC.
-
CCCP (Carbonyl cyanide m-chlorophenyl hydrazone): A protonophore and uncoupling agent.[8][9] It disrupts the proton gradient across the inner mitochondrial membrane by shuttling protons back into the matrix, uncoupling electron transport from ATP synthesis.[9] This leads to a rapid depolarization of the mitochondrial membrane and a decrease in ATP production.[10]
Comparative Toxicity Data of Known Mitochondrial Inhibitors
The following tables summarize publicly available quantitative data on the effects of these toxins. These values can serve as a benchmark for future studies on this compound.
| Compound | Target | Cell Line | Parameter | Value | Citation |
| Rotenone | Complex I | SH-SY5Y | IC50 (Succinyl-CoA biosynthesis) | < 100 nM | [11] |
| Complex I | HepG2 | EC50 (Cell Viability, 24h) | 56.15 nM | [12] | |
| Complex I | Rat Brain Mitochondria | IC50 (Complex I Inhibition) | 1.7-2.2 µM | [11] | |
| Complex I | HL-1 Cardiomyocytes | Complex I Inhibition | Significant at 500 nM (24h) | [13] | |
| Antimycin A | Complex III | HepG2 | EC50 (Cell Viability, 24h) | 15.97 nM | [12] |
| Complex III | A549 | Apoptosis Induction | ~17% at 50 µM (72h) | [3] | |
| Complex III | Human Pulmonary Fibroblasts | IC50 (Cell Growth, 24h) | ~150 µM | [14] | |
| Oligomycin | ATP Synthase (Complex V) | Yeast ATP Synthase | EC50 (ATPase activity) | 107 ± 1.1 nM | [1] |
| ATP Synthase (Complex V) | MCF7 | IC50 (Mammosphere formation) | ~100 nM | [15] | |
| ATP Synthase (Complex V) | MDA-MB-231 | IC50 (Mammosphere formation) | ~5-10 µM | [15] |
| Compound | Cell Line | Parameter | Observation | Concentration | Citation |
| Rotenone | PC12 & Primary Neurons | ROS Production | Concentration-dependent increase | 0-1 µM (24h) | [2] |
| SH-SY5Y | ROS Production | 20-43% increase over control | 12.5-100 nM (24h) | [16] | |
| Antimycin A | A549 | Mitochondrial Membrane Potential (ΔΨm) | ~38% loss | 50 µM | [3] |
| ARPE-19 | Mitochondrial Membrane Potential (ΔΨm) | Dose-dependent decrease | 25 µM (4h) | [4] | |
| Oligomycin | SW480 | Oxygen Consumption | Decrease to 30.8% of control | 0.3 µM | [17] |
| Tobacco BY-2 | Cellular ATP Levels | ~30% decrease | 10 µM (1h) | [18] | |
| CCCP | Vascular Smooth Muscle Cells (A10) | Mitochondrial Membrane Potential (ΔΨm) | Depolarization | 2 µM | [19] |
| MDCK | Mitochondrial Membrane Potential (ΔΨm) | Concentration-dependent decrease | 2.5 - 7.5 µM | [20] |
Experimental Protocols for Mitochondrial Toxicity Assessment
To benchmark this compound, a series of in vitro assays should be conducted to assess its impact on key mitochondrial functions. The following are detailed methodologies for these essential experiments.
Mitochondrial Respiration Analysis (Seahorse XF Mito Stress Test)
This assay measures the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial respiration.
Principle: The Seahorse XF Analyzer measures OCR under basal conditions and after the sequential injection of mitochondrial toxins to determine key parameters of mitochondrial function.[21][22]
Materials:
-
Seahorse XF Analyzer (e.g., XFe24 or XFe96)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant Solution
-
Assay Medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Oligomycin, FCCP, Rotenone/Antimycin A solution (Mito Stress Test Kit)
-
Cells of interest (e.g., HepG2, SH-SY5Y)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Hydrate Sensor Cartridge: Hydrate the sensor cartridge with Seahorse XF Calibrant solution overnight at 37°C in a non-CO2 incubator.
-
Prepare Assay Medium: Warm the assay medium to 37°C and supplement with substrates (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine).
-
Cell Plate Preparation: Remove growth medium from the cells, wash with the assay medium, and add the final volume of assay medium to each well. Incubate the plate at 37°C in a non-CO2 incubator for at least 45-60 minutes.
-
Load Injection Ports: Load the injection ports of the hydrated sensor cartridge with the test compound (this compound) and the mitochondrial toxins (Oligomycin, FCCP, and Rotenone/Antimycin A) at optimized concentrations.
-
Run Assay: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will measure baseline OCR before sequentially injecting the compounds and measuring the subsequent changes in OCR.[21]
-
Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)
This assay is used to assess the integrity of the mitochondrial membrane potential, an early indicator of mitochondrial dysfunction and apoptosis.
Principle: The JC-1 dye is a cationic probe that accumulates in the mitochondria in a potential-dependent manner. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.[23][24]
Materials:
-
JC-1 dye
-
Assay Buffer (e.g., PBS or HBSS)
-
Cells of interest
-
CCCP (as a positive control for depolarization)
-
Fluorescence microscope, flow cytometer, or fluorescence plate reader
Procedure:
-
Cell Culture: Culture cells to the desired confluency in appropriate culture plates (e.g., 96-well plate for plate reader, coverslips for microscopy, or suspension for flow cytometry).
-
Compound Treatment: Treat cells with various concentrations of this compound for a defined period. Include a positive control group treated with CCCP (e.g., 50 µM for 5-10 minutes) to induce depolarization.[24]
-
JC-1 Staining: Prepare the JC-1 staining solution (typically 1-10 µM in assay buffer or culture medium).[25] Remove the treatment medium, and add the JC-1 solution to the cells.
-
Incubation: Incubate the cells with JC-1 for 15-30 minutes at 37°C in a CO2 incubator.[26]
-
Washing: Remove the staining solution and wash the cells with assay buffer to remove excess dye.[26]
-
Analysis:
-
Fluorescence Microscopy: Visualize the cells and capture images in both red and green channels. A shift from red to green fluorescence indicates depolarization.
-
Flow Cytometry: Excite the cells with a 488 nm laser and detect green fluorescence in the FL1 channel and red fluorescence in the FL2 channel.[23]
-
Plate Reader: Measure fluorescence intensity at excitation/emission wavelengths for both red aggregates (e.g., 535 nm/595 nm) and green monomers (e.g., 485 nm/535 nm).[26]
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.
Cellular ATP Level Measurement (Luciferase-Based Assay)
This assay quantifies the total cellular ATP content, which reflects the overall energetic state of the cells and the efficiency of ATP production.
Principle: This assay uses the enzyme luciferase, which catalyzes the oxidation of luciferin in the presence of ATP, producing a luminescent signal that is directly proportional to the amount of ATP present.[27][28]
Materials:
-
Luciferase-based ATP detection kit (containing luciferase, luciferin, and lysis buffer)
-
Cells of interest
-
Opaque-walled multiwell plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with different concentrations of this compound for the desired duration.
-
Cell Lysis: Add the ATP-releasing lysis buffer provided in the kit directly to the cell culture wells. This lyses the cells and releases ATP.
-
Reagent Preparation: Prepare the luciferase-luciferin reagent according to the kit manufacturer's instructions.
-
Luminescence Measurement: Add the prepared reagent to each well. The luciferase will react with the ATP present in the cell lysate, generating a light signal.
-
Data Acquisition: Immediately measure the luminescence using a luminometer. The signal is often transient, so a short integration time is typically used.[29][30]
-
Data Analysis: Generate an ATP standard curve using known concentrations of ATP. Use this curve to calculate the ATP concentration in the experimental samples. A decrease in ATP levels in treated cells compared to controls indicates a disruption in energy metabolism.
Visualizing Mitochondrial Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key mitochondrial pathways and a proposed experimental workflow for assessing the mitochondrial toxicity of a novel compound like this compound.
Caption: The Electron Transport Chain and sites of action for common mitochondrial toxins.
Caption: The intrinsic (mitochondrial) pathway of apoptosis.
Caption: Proposed workflow for assessing the mitochondrial toxicity of a test compound.
Conclusion
While this compound is a targeted inhibitor of a bacterial enzyme, its potential for off-target effects on host cell mitochondria cannot be overlooked. This guide provides a comprehensive framework for benchmarking the mitochondrial safety profile of this compound. By employing the detailed experimental protocols and comparing the results to the established data for known mitochondrial toxins, researchers and drug development professionals can generate a robust assessment of its potential mitochondrial liabilities. A thorough investigation using these methods is essential to ensure the safety and viability of this compound as a therapeutic candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Antimycin A as a mitochondrial electron transport inhibitor prevents the growth of human lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimycin A-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimycin A induces apoptosis in As4.1 juxtaglomerular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agscientific.com [agscientific.com]
- 7. m.youtube.com [m.youtube.com]
- 8. CCCP | Oxidative Phosphorylation Uncouplers: R&D Systems [rndsystems.com]
- 9. youtube.com [youtube.com]
- 10. Exposure of Cultured Hippocampal Neurons to the Mitochondrial Uncoupler Carbonyl Cyanide Chlorophenylhydrazone Induces a Rapid Growth of Dendritic Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. How to Use Respiratory Chain Inhibitors in Toxicology Studies—Whole-Cell Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rotenone-Induced 4-HNE Aggresome Formation and Degradation in HL-1 Cardiomyocytes: Role of Autophagy Flux - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. researchgate.net [researchgate.net]
- 16. Effects of Low Concentrations of Rotenone upon Mitohormesis in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Monitoring of dynamic ATP level changes by oligomycin-modulated ATP synthase inhibition in SW480 cancer cells using fluorescent “On-Off” switching DNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Mitochondrial uncoupler carbonyl cyanide m‐chlorophenylhydrazone induces vasorelaxation without involving KATP channel activation in smooth muscle cells of arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 24. resources.revvity.com [resources.revvity.com]
- 25. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 26. cdn.caymanchem.com [cdn.caymanchem.com]
- 27. Luciferase Assay System Protocol [promega.com]
- 28. merckmillipore.com [merckmillipore.com]
- 29. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 30. chem-agilent.com [chem-agilent.com]
A Comparative Guide to the Inhibitor Binding Pockets of Mycobacterium tuberculosis Methionine Aminopeptidases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural and functional comparison of the inhibitor binding pockets of Methionine Aminopeptidases (MetAPs) from Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. As Mtb possesses two Type I MetAPs, MtMetAP1a and MtMetAP1c, and no Type II MetAP, this guide will focus on the structural and functional differences between these two isoforms. Furthermore, to provide a crucial perspective for drug development, a comparison with the well-characterized human MetAP2 (hMetAP2) is included, highlighting key distinctions that can be exploited for the design of selective anti-tubercular agents.
Introduction to Mycobacterium tuberculosis MetAPs
Methionine aminopeptidases are essential metalloenzymes that catalyze the removal of the N-terminal methionine from nascent polypeptide chains, a crucial step in protein maturation. In Mycobacterium tuberculosis, two Type I MetAPs, MtMetAP1a and MtMetAP1c, have been identified and are considered potential drug targets.[1] While both enzymes perform the same catalytic function, they exhibit differences in their primary structure and regulatory elements, suggesting distinct roles in the bacterial life cycle.[2] Notably, MtMetAP1c possesses an N-terminal extension containing a SH3 binding motif, which is absent in MtMetAP1a.[3] This structural difference may influence their interaction with other proteins and their subcellular localization.
From a therapeutic standpoint, the development of inhibitors that selectively target Mtb MetAPs over their human counterparts is paramount to minimize host toxicity. Humans possess both a Type I (hMetAP1) and a Type-II (hMetAP2) methionine aminopeptidase. hMetAP2 is a validated target for anti-angiogenic drugs, and its structural differences from the bacterial Type I enzymes provide a basis for selective inhibitor design.[4][5]
Quantitative Comparison of Inhibitor Activity
Several classes of inhibitors have been evaluated against both MtMetAP1a and MtMetAP1c. The following table summarizes the half-maximal inhibitory concentrations (IC50) for a selection of bengamide derivatives, demonstrating their potency against both isoforms. The data is presented for the enzymes activated with different divalent metal cofactors (Co²⁺ and Mn²⁺), as the catalytic activity of MetAPs is metal-dependent.
| Inhibitor (Bengamide Derivative) | Target Enzyme | Metal Cofactor | IC50 (µM) |
| Compound 5 | MtMetAP1a | Co²⁺ | 0.45 ± 0.04 |
| MtMetAP1c | Co²⁺ | 0.23 ± 0.02 | |
| MtMetAP1a | Mn²⁺ | > 50 | |
| MtMetAP1c | Mn²⁺ | 1.8 ± 0.1 | |
| Compound 6 | MtMetAP1a | Co²⁺ | 0.11 ± 0.01 |
| MtMetAP1c | Co²⁺ | 0.12 ± 0.01 | |
| MtMetAP1a | Mn²⁺ | 13 ± 1 | |
| MtMetAP1c | Mn²⁺ | 0.51 ± 0.04 | |
| Compound 7 | MtMetAP1a | Co²⁺ | 0.21 ± 0.02 |
| MtMetAP1c | Co²⁺ | 0.15 ± 0.01 | |
| MtMetAP1a | Mn²⁺ | 8.7 ± 0.7 | |
| MtMetAP1c | Mn²⁺ | 0.43 ± 0.03 | |
| Compound 8 | MtMetAP1a | Co²⁺ | 0.15 ± 0.01 |
| MtMetAP1c | Co²⁺ | 0.13 ± 0.01 | |
| MtMetAP1a | Mn²⁺ | 11 ± 1 | |
| MtMetAP1c | Mn²⁺ | 0.48 ± 0.04 |
Data extracted from literature.[1] The specific structures of the bengamide derivatives can be found in the cited reference.
Structural Comparison of Inhibitor Binding Pockets
A detailed structural comparison of the inhibitor binding pockets is essential for understanding the molecular basis of inhibitor potency and selectivity.
MtMetAP1c: A Look into the Known Structure
The crystal structure of MtMetAP1c in complex with various inhibitors has been elucidated, providing valuable insights into its active site. The catalytic core of MtMetAP1c features the characteristic "pita-bread" fold common to all MetAPs.[6] The active site is a deep cleft that houses a dinuclear metal center, typically cobalt or manganese in in vitro assays, coordinated by conserved histidine and aspartate residues.[7]
The inhibitor binding pocket of MtMetAP1c can be divided into several sub-pockets (S1, S1', etc.) that accommodate different moieties of the substrate or inhibitor. Key residues lining the active site of MtMetAP1c that interact with inhibitors include:
-
Metal Coordinating Residues: His178 (and other conserved residues) that directly coordinate the catalytic metal ions.[4]
-
Hydrophobic Pocket: Residues that form a hydrophobic pocket to accommodate nonpolar parts of the inhibitors.
-
Residues at the Entrance of the Pocket: These residues can influence the accessibility of the active site.
MtMetAP1a: An Uncharted Territory
Currently, there is no experimentally determined crystal structure for MtMetAP1a.[2] Therefore, a direct structural comparison of its inhibitor binding pocket with that of MtMetAP1c is not possible. However, based on sequence alignment, MtMetAP1a shares a high degree of homology with MtMetAP1c in the catalytic domain. This suggests that the overall fold and the key catalytic and binding residues are likely conserved. The primary difference lies in the N-terminal region, with MtMetAP1a lacking the extended N-terminus and the SH3-binding motif present in MtMetAP1c.[3] This difference is located away from the active site and is therefore not expected to directly alter the inhibitor binding pocket itself, but it may influence the enzyme's regulation and interaction with other cellular components.
MtMetAP1c vs. Human MetAP2: A Blueprint for Selectivity
The comparison between the bacterial Type I MetAP (MtMetAP1c) and the human Type II MetAP (hMetAP2) is of paramount importance for the development of selective anti-tubercular drugs. The most significant structural difference is the presence of a ~60 amino acid helical insertion in the catalytic domain of hMetAP2, which is absent in all Type I MetAPs, including MtMetAP1c.[6]
This insertion in hMetAP2 contributes to a larger and more open active site cleft compared to the narrower pocket of Type I MetAPs.[8] This size difference is a key determinant of inhibitor selectivity. For instance, the natural product fumagillin and its analogs are potent inhibitors of hMetAP2 but do not inhibit Type I MetAPs because their bulky side chains cannot be accommodated in the more constricted active site of the latter.[4]
The table below highlights the key differences in the active site architecture:
| Feature | MtMetAP1c (Type I) | Human MetAP2 (Type II) |
| Overall Fold | "Pita-bread" fold | "Pita-bread" fold |
| Catalytic Domain Insertion | Absent | Present (~60 amino acids) |
| Active Site Cleft | Narrower | Wider and more open |
| Key Active Site Residues | His79, His178 (conserved) | His231 (target of fumagillin), Tyr444, Leu447, His382[7] |
The distinct topologies of the inhibitor binding pockets of MtMetAP1c and hMetAP2 provide a solid structural basis for the design of Mtb-specific inhibitors. By creating compounds that specifically fit into the narrower active site of the bacterial enzyme, it is possible to achieve high selectivity and avoid off-target effects on the human enzyme.
Experimental Protocols
The following sections outline the general methodologies used for the characterization of MtMetAP inhibitors and the structural analysis of the enzyme-inhibitor complexes.
Protein Expression and Purification
Recombinant MtMetAP1a and MtMetAP1c are typically overexpressed in Escherichia coli. The proteins are often engineered with an affinity tag (e.g., a hexahistidine tag) to facilitate purification.
-
Cloning and Transformation: The genes encoding MtMetAP1a and MtMetAP1c are cloned into an appropriate expression vector (e.g., pET vector) and transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Protein Expression: Bacterial cultures are grown to a specific optical density, and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis and Clarification: The bacterial cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or high-pressure homogenization. The cell debris is removed by centrifugation to obtain a clear lysate.
-
Affinity Chromatography: The clarified lysate is loaded onto a chromatography column with a resin that has high affinity for the tag (e.g., Ni-NTA agarose for His-tagged proteins). The column is washed to remove non-specifically bound proteins, and the target protein is eluted using a competitor (e.g., imidazole).
-
Further Purification: Depending on the purity, further purification steps such as ion-exchange chromatography or size-exclusion chromatography may be employed to obtain a highly pure protein preparation.
Enzymatic Assay for Inhibitor Screening
The enzymatic activity of MetAPs is typically measured using a colorimetric or fluorometric assay that monitors the cleavage of a synthetic substrate.
-
Reaction Mixture: The assay is performed in a buffer containing the purified MetAP enzyme, a divalent metal cofactor (e.g., CoCl₂ or MnCl₂), and a synthetic substrate (e.g., Met-Pro-p-nitroanilide).
-
Inhibitor Addition: For inhibitor screening, various concentrations of the test compounds are pre-incubated with the enzyme and metal cofactor before the addition of the substrate.
-
Reaction Initiation and Monitoring: The reaction is initiated by the addition of the substrate, and the increase in absorbance or fluorescence due to the release of the product is monitored over time using a plate reader.
-
Data Analysis: The initial reaction rates are calculated from the linear portion of the progress curves. The percentage of inhibition is determined by comparing the rates in the presence and absence of the inhibitor. The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is calculated by fitting the dose-response data to a suitable equation.
X-ray Crystallography for Structural Analysis
Determining the three-dimensional structure of an enzyme in complex with an inhibitor provides a detailed map of their interactions.
-
Crystallization: The purified MtMetAP1c is mixed with an inhibitor and a precipitant solution under conditions that promote the formation of well-ordered crystals. This can be achieved through various techniques such as vapor diffusion (hanging drop or sitting drop).
-
X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, typically at a synchrotron source. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern that is recorded on a detector.
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the protein-inhibitor complex. A molecular model is then built into the electron density map and refined using computational methods to obtain a final, high-resolution structure.
Logical Workflow for Inhibitor and Structural Analysis
The following diagram illustrates the general workflow for the identification and characterization of inhibitors and the structural analysis of their binding mode.
Workflow for inhibitor discovery, characterization, and structural analysis.
This guide highlights the key structural and functional differences between the methionine aminopeptidases of Mycobacterium tuberculosis and provides a comparative framework against the human MetAP2 enzyme. This information is critical for the rational design of novel and selective anti-tubercular therapeutics. The provided experimental protocols and workflow offer a foundational understanding of the processes involved in this important area of drug discovery.
References
- 1. uniprot.org [uniprot.org]
- 2. METAP2 methionyl aminopeptidase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. METAP2 - Wikipedia [en.wikipedia.org]
- 5. Expression and purification of recombinant proteins in Escherichia coli tagged with a small metal-binding protein from Nitrosomonas europaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MetAP2 as a Therapeutic Target for Obesity and Type 2 Diabetes: Structural Insights, Mechanistic Roles, and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ripublication.com [ripublication.com]
Safety Operating Guide
Proper Disposal of MtMetAP1-IN-1: A Guide for Laboratory Professionals
Effective management and disposal of chemical reagents are paramount for ensuring laboratory safety and environmental compliance. This document provides detailed, step-by-step guidance for the proper disposal of MtMetAP1-IN-1, a methionine aminopeptidase 1 inhibitor. The procedures outlined below are designed to provide essential safety and logistical information for researchers, scientists, and drug development professionals.
According to the Safety Data Sheet (SDS) provided by MedChemExpress, this compound (identified as IMT1, CAS No. 2304621-31-4) is classified as not a hazardous substance or mixture.[1] Despite this classification, adherence to standard laboratory safety protocols and proper disposal practices is essential to maintain a safe working environment.
Personal Protective Equipment (PPE)
Before handling this compound in any form (powder or solution), it is crucial to be equipped with the appropriate personal protective equipment.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety Glasses | ANSI Z87.1 certified |
| Body Protection | Laboratory Coat | Standard |
Disposal Procedures for this compound
The appropriate disposal method for this compound depends on its physical state (solid powder or solution) and whether it is contaminated with other hazardous materials.
Unused or Expired Solid this compound
For the disposal of the pure, solid form of the inhibitor:
-
Waste Characterization : Confirm that the this compound has not been mixed with any hazardous substances.
-
Packaging :
-
Place the original container with the unused or expired compound into a larger, sealable, and clearly labeled secondary container.
-
The label should read "Non-Hazardous Laboratory Chemical Waste for Disposal" and include the chemical name "this compound".
-
-
Disposal :
This compound Solutions
Solutions of this compound, typically prepared in solvents like DMSO for experimental use, require careful handling.
-
Solvent Consideration : The disposal method is dictated by the solvent used. DMSO is a common solvent for this inhibitor and is not typically considered hazardous waste in small quantities. However, always verify your institution's policies.
-
Aqueous Solutions (Low Concentration) :
-
For dilute aqueous solutions, check with your local EHS guidelines. Some institutions may permit drain disposal for non-hazardous, water-soluble chemicals in small quantities, followed by flushing with ample water.[4]
-
-
Organic Solvent Solutions :
-
Solutions of this compound in organic solvents should be collected in a designated, sealed, and labeled waste container for non-hazardous chemical waste.
-
The container label should clearly state the contents, including the solvent and the solute (this compound).
-
-
Disposal :
-
Transfer the sealed waste container to your institution's chemical waste collection area.
-
Contaminated Laboratory Ware
Disposable labware (e.g., pipette tips, microfuge tubes, flasks) that has come into contact with this compound should be managed as follows:
-
Segregation :
-
Collect all contaminated disposable labware in a designated, durable, and sealed waste bag or container.
-
-
Labeling :
-
Clearly label the container as "Non-Hazardous Lab Waste Contaminated with this compound".
-
-
Disposal :
-
Dispose of the container in the designated solid laboratory waste stream. Avoid placing it in general trash to prevent any potential for misunderstanding by custodial staff.[3]
-
Experimental Workflow and Disposal Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound from use to final institutional collection.
Disclaimer: The information provided in this document is intended as a general guide. Researchers must always consult and adhere to the specific safety and disposal protocols established by their institution's Environmental Health and Safety (EHS) department.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. sfasu.edu [sfasu.edu]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
